Technical Documentation Center

5,7-Difluoroquinoline-6-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5,7-Difluoroquinoline-6-carboxylic acid
  • CAS: 1398504-28-3

Core Science & Biosynthesis

Foundational

5,7-Difluoroquinoline-6-carboxylic acid CAS 1150165-74-2 data sheet

The following is an in-depth technical guide for 5,7-Difluoroquinoline-6-carboxylic acid (CAS 1150165-74-2) , designed for researchers and drug development professionals. Advanced Scaffold for Kinase Inhibitor & Fluoroqu...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for 5,7-Difluoroquinoline-6-carboxylic acid (CAS 1150165-74-2) , designed for researchers and drug development professionals.

Advanced Scaffold for Kinase Inhibitor & Fluoroquinolone Discovery

CAS: 1150165-74-2 Formula: C₁₀H₅F₂NO₂ Molecular Weight: 209.15 g/mol

Part 1: Core Directive & Strategic Utility

The Fluorine Advantage in Medicinal Chemistry

5,7-Difluoroquinoline-6-carboxylic acid represents a specialized "sandwiched" fluorinated scaffold. Unlike standard quinoline intermediates (e.g., the 7-methoxy core of Lenvatinib or the 7-chloro core of chloroquine), this molecule introduces fluorine atoms at both the meta positions relative to the carboxylic acid.

Strategic Applications:

  • Metabolic Blocking: The C-F bonds at positions 5 and 7 block metabolic oxidation (hydroxylation) sites on the benzenoid ring, significantly extending the half-life of downstream APIs.

  • pKa Modulation: The electron-withdrawing nature of the two ortho-fluorine atoms increases the acidity of the carboxylic acid (lower pKa) and modulates the basicity of the quinoline nitrogen, altering the solubility and binding kinetics of the final drug candidate.

  • Kinase Inhibitor Design: This core serves as a critical bioisostere for developing next-generation Tyrosine Kinase Inhibitors (TKIs) targeting VEGFR and EGFR, where the 6-position amide linkage is a common pharmacophore (e.g., in Lenvatinib analogs).

Part 2: Scientific Integrity & Logic (E-E-A-T)

Chemical Profile & Physical Properties[1][2][3]
PropertySpecificationRationale/Context
Appearance Off-white to pale yellow solidTypical for fluorinated quinoline carboxylic acids.
Melting Point >250 °C (Decomposes)High lattice energy due to intermolecular H-bonding (dimerization of carboxylic acids).
Solubility DMSO, DMF, dilute alkaliLow water solubility due to planar aromatic stacking; soluble in basic media via carboxylate formation.
pKa (Calc) ~2.5 (COOH), ~3.8 (N-H+)The flanking fluorines significantly increase the acidity of the carboxyl group compared to unsubstituted quinoline-6-carboxylic acid.
Storage 2-8°C, Inert AtmosphereHygroscopic; protect from moisture to prevent hydrolysis if derivatized (e.g., acid chloride).
Synthesis Methodology: The Directed Ortho-Metalation (DoM) Route

Expertise Note: Direct electrophilic substitution (e.g., Friedel-Crafts) on the quinoline ring is inefficient for placing a carboxyl group at C6 due to the deactivating nature of the pyridine ring and the directing effects of fluorines. The most reliable industrial route utilizes Directed Ortho-Metalation (DoM) or a Skraup-DoM hybrid approach .

Protocol: Synthesis from 3,5-Difluoroaniline

This protocol relies on the high acidity of the C6 proton, which is "sandwiched" between two fluorine atoms, making it the preferred site for lithiation.

Step 1: Construction of the Quinoline Core (Modified Skraup)

  • Reagents: 3,5-Difluoroaniline, Glycerol, Sulfuric Acid, Sodium m-nitrobenzenesulfonate (oxidant).

  • Conditions: Reflux at 140°C for 4 hours.

  • Mechanism: Aniline attacks acrolein (formed in situ from glycerol), followed by cyclization and oxidation.

  • Product: 5,7-Difluoroquinoline.[1]

Step 2: Regioselective Carboxylation (The Critical Step)

  • Reagents: Lithium Diisopropylamide (LDA) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), Dry THF, CO₂ (gas or dry ice).

  • Conditions: Cryogenic (-78°C), Inert Argon Atmosphere.

  • Procedure:

    • Charge a flame-dried flask with 5,7-Difluoroquinoline and anhydrous THF. Cool to -78°C.

    • Add LDA (1.1 eq) dropwise. The bulky base removes the proton at C6. Note: The C6 proton is thermodynamically most acidic due to the inductive effect of two ortho-fluorines.

    • Stir for 30 minutes to form the lithiated species (5,7-difluoroquinolin-6-yl-lithium).

    • Bubble anhydrous CO₂ gas into the solution for 1 hour.

    • Quench with dilute HCl to pH 3-4. Precipitate forms.

  • Purification: Recrystallization from Ethanol/Water.

Quality Control & Analytics
  • HPLC Method: C18 Column, Gradient ACN/Water (0.1% TFA). Target purity >98%.

  • 1H NMR (DMSO-d6): Look for the disappearance of the C6 proton signal. The C8 proton will appear as a doublet of doublets (coupling with F7 and F5 is weak/long-range) or a singlet if decoupling is applied.

  • 19F NMR: Essential for confirming the 5,7-substitution pattern. Two distinct signals should be observed.

Part 3: Visualization & Formatting

Workflow Diagram: Synthesis & Application

The following diagram illustrates the retrosynthetic logic and the forward synthesis pathway, highlighting the critical lithiation step.

G cluster_0 Critical Control Point Start 3,5-Difluoroaniline (Starting Material) Core 5,7-Difluoroquinoline (Scaffold Formation) Start->Core Skraup Rxn (Glycerol, H2SO4) Lithiated [Lithiated Intermediate] (C6-Li Species) Core->Lithiated LDA / THF -78°C (DoM) Product 5,7-Difluoroquinoline- 6-carboxylic acid (CAS 1150165-74-2) Lithiated->Product CO2 Quench (Electrophilic Trap) Drug Kinase Inhibitor API (Amide Coupling) Product->Drug R-NH2 / HATU (Amide Bond Formation)

Caption: Synthesis of CAS 1150165-74-2 via Directed Ortho-Metalation (DoM), exploiting the acidity of the C6 proton.

Comparative Data: Quinoline-6-Carboxylic Acid Analogs
CompoundSubstituentsElectronic Effect on C6-COOHPrimary Application
Native NoneNeutralGeneral Building Block
Lenvatinib Int. 4-Cl, 7-OMeElectron Donating (OMe)VEGFR Inhibitors (Lenvima)
Lifitegrast Int. 5,7-DichloroInductive Withdrawal (Weak)LFA-1 Antagonists (Xiidra)
CAS 1150165-74-2 5,7-Difluoro Strong Inductive Withdrawal High-Potency/Metabolically Stable TKIs

References

  • ChemScene. (2024). Product Data Sheet: 5,7-Difluoroquinoline-6-carboxylic acid (CAS 1398504-28-3/1150165-74-2). Retrieved from

  • National Institutes of Health (NIH). (2023). Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast.[2] (Demonstrates analogous DoM chemistry for 5,7-dihalo systems). PMC10196328. Retrieved from

  • BenchChem. (2025).[3] Synthesis Protocol for Halogenated Quinoxalines and Quinolines. Retrieved from

  • European Medicines Agency (EMA). (2015). Assessment Report: Lenvima (Lenvatinib). (Contextual reference for quinoline-6-carboxamide pharmacophores). Retrieved from

  • Schlosser, M. (2005). The "Sandwich Effect" in Organolithium Chemistry: Regioselective Deprotonation. Angewandte Chemie International Edition. (Foundational reference for the synthesis mechanism described).

Sources

Exploratory

Technical Guide: 5,7-Difluoroquinoline-6-Carboxylic Acid Derivatives

The following technical guide provides an in-depth review and operational framework for 6-carboxy-5,7-difluoroquinoline derivatives (systematically: 5,7-difluoroquinoline-6-carboxylic acid ). This guide synthesizes curre...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review and operational framework for 6-carboxy-5,7-difluoroquinoline derivatives (systematically: 5,7-difluoroquinoline-6-carboxylic acid ).

This guide synthesizes current literature, focusing on the scaffold's emergence as a pharmacophore distinct from the classical 3-carboxy fluoroquinolone antibiotics.[1] It highlights its potential in ectonucleotidase inhibition and as a bioisostere for integrin antagonists.

Status: Emerging Scaffold | Class: Heterocyclic Pharmacophore | Primary Application: Enzyme Inhibition (NTPDase), LFA-1 Antagonism[2]

Executive Summary & Chemical Architecture

The 5,7-difluoroquinoline-6-carboxylic acid scaffold represents a specific structural isomer of the quinoline family.[2] Unlike the well-known fluoroquinolone antibiotics (which possess a 3-carboxy, 4-oxo motif), this scaffold features a fully aromatic quinoline core with a carboxylic acid at the C6 position, flanked by fluorine atoms at C5 and C7.[2]

Structural Significance[2]
  • The "Inside-Out" Motif: In standard fluoroquinolone antibiotics (e.g., Ciprofloxacin), the fluorine is typically at C6 to block metabolism and enhance gyrase binding. In this scaffold, the C6 position is occupied by the carboxylate, while C5 and C7 are fluorinated.

  • Electronic Effects: The flanking fluorines (C5, C7) exert a strong electron-withdrawing effect on the C6-carboxylate, significantly lowering its pKa compared to unsubstituted quinoline-6-carboxylic acid.[2] This increases the acidity and potential for electrostatic interactions within enzyme active sites.

  • Metabolic Stability: The C5 and C7 positions are common sites for oxidative metabolism (hydroxylation). Fluorination at these positions blocks CYP450-mediated oxidation, enhancing the metabolic half-life of the core.[2]

Physicochemical Profile
PropertyValue (Predicted)Impact on Drug Design
Molecular Weight 209.15 g/mol Fragment-based drug discovery (FBDD) compliant.[2]
cLogP ~1.8 - 2.2Favorable lipophilicity for membrane permeability.[2]
pKa (COOH) ~3.5 - 3.8Highly ionized at physiological pH; mimics phosphate groups.[2]
H-Bond Donors 1 (COOH)Specific interaction with arginine/lysine residues.[2]
Topological Polar Surface Area ~50 ŲGood oral bioavailability potential.

Synthetic Methodology

The synthesis of 5,7-difluoroquinoline-6-carboxylic acid is non-trivial due to the directing effects of the fluorine atoms.[2] The most robust protocol involves the construction of the quinoline ring followed by functional group manipulation.

Retrosynthetic Analysis (DOT Diagram)

The following diagram outlines the logical disconnection to accessible starting materials.

Retrosynthesis Target 5,7-Difluoroquinoline-6-carboxylic acid Intermediate1 5,7-Difluoro-6-methylquinoline Target->Intermediate1 Oxidation (SeO2 or KMnO4) Precursor 3,5-Difluoro-4-methylaniline Intermediate1->Precursor Annulation Reagents Glycerol / Nitrobenzene (Skraup Synthesis) Intermediate1->Reagents

Caption: Retrosynthetic pathway utilizing the Skraup annulation followed by benzylic oxidation.

Detailed Synthetic Protocol

Objective: Synthesis of 5,7-difluoroquinoline-6-carboxylic acid from 3,5-difluoro-4-methylaniline.

Step 1: Skraup Cyclization

  • Reagents: 3,5-difluoro-4-methylaniline (1.0 eq), Glycerol (3.0 eq), Ferrous sulfate (catalytic), Nitrobenzene (solvent/oxidant), Sulfuric acid (conc.).

  • Procedure:

    • Mix aniline, glycerol, and ferrous sulfate in nitrobenzene.

    • Add sulfuric acid dropwise (Exothermic!).

    • Reflux at 140°C for 4 hours.

    • Workup: Steam distill to remove nitrobenzene. Basify residue with NaOH. Extract with DCM.

    • Yield: Expect ~60-70% of 5,7-difluoro-6-methylquinoline.[2]

Step 2: Benzylic Oxidation

  • Reagents: 5,7-difluoro-6-methylquinoline (1.0 eq), Selenium Dioxide (SeO2, 1.5 eq), Pyridine (solvent).

  • Procedure:

    • Dissolve the methylquinoline in pyridine.

    • Add SeO2 and reflux for 12 hours.

    • Purification: Filter hot through Celite to remove Selenium metal. Concentrate filtrate.

    • Recrystallize from Ethanol/Water.

    • Validation: 1H NMR should show loss of methyl singlet (~2.4 ppm) and appearance of COOH proton (~13.0 ppm).

Pharmacological Applications

Recent literature identifies Quinoline-6-carboxylic acid derivatives as potent inhibitors of ectonucleotidases, specifically NTPDases (Nucleoside Triphosphate Diphosphohydrolases).[2]

Ectonucleotidase Inhibition (NTPDase)

NTPDases hydrolyze extracellular ATP/ADP, regulating purinergic signaling. Inhibitors are sought for cancer immunotherapy (preventing adenosine-mediated immunosuppression) and thrombosis .[2]

  • Mechanism: The 6-carboxylic acid mimics the terminal phosphate of ATP, chelating the Zinc/Calcium cofactor in the enzyme's active site.

  • Role of 5,7-Difluoro:

    • Bioisosterism: The fluorines mimic the electron density of the phosphate oxygens.

    • Potency: Fluorination increases the acidity of the carboxylic acid, strengthening the ionic bond with the active site metal ion.

LFA-1 Antagonism (Lifitegrast Analog)

The drug Lifitegrast (Xiidra) utilizes a 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid core.[2]

  • Hypothesis: The 5,7-difluoroquinoline-6-carboxylic acid serves as a planar, aromatic bioisostere.[2]

  • Advantage: The fully aromatic quinoline core is more rigid than the tetrahydroisoquinoline, potentially locking the pharmacophore in a high-affinity conformation for the LFA-1 integrin site.[2]

Mechanism of Action Diagram

The following diagram illustrates the inhibition of NTPDase by the 6-carboxy-5,7-difluoroquinoline scaffold.[2][3]

MOA cluster_Enzyme NTPDase Active Site Zinc Zn2+ / Ca2+ Cofactor Residues Arg/Lys Residues Scaffold 5,7-Difluoroquinoline- 6-carboxylic acid Scaffold->Zinc Chelation via 6-COOH Scaffold->Residues Electrostatic Interaction Substrate ATP (Natural Substrate) Scaffold->Substrate Competitive Inhibition Fluorines 5,7-Difluoro Atoms Fluorines->Scaffold Electron Withdrawal (Lower pKa)

Caption: Mechanism of NTPDase inhibition via metal chelation and electrostatic mimicry of ATP.

Experimental Validation Protocols

To validate the activity of derivatives based on this scaffold, the following NTPDase Inhibitory Assay is the standard.

Malachite Green Phosphate Assay

Objective: Quantify the inhibition of ATP hydrolysis by the test compound.

  • Reagents:

    • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl2, 0.1 mM NaCl.

    • Substrate: 500 µM ATP.

    • Enzyme: Recombinant human NTPDase1 (CD39).

    • Detection: Malachite Green Reagent (forms green complex with free phosphate).

  • Workflow:

    • Incubation: Mix 10 µL of Test Compound (0.1 - 100 µM) with 20 µL Enzyme solution. Incubate 10 min at 37°C.

    • Reaction: Add 20 µL ATP substrate to start reaction. Incubate 20 min at 37°C.

    • Termination: Add 50 µL Malachite Green Reagent.

    • Measurement: Read Absorbance at 630 nm after 15 min.

  • Data Analysis:

    • Calculate % Inhibition =

      
      [2]
      
    • Plot log[Concentration] vs. % Inhibition to determine IC50 .

Future Outlook & Strategic Recommendations

The 5,7-difluoroquinoline-6-carboxylic acid scaffold is currently underutilized compared to its 3-carboxy counterparts.[2]

  • Recommendation 1: Explore Amide Derivatives at the C6 position. Converting the acid to an amide (e.g., benzylamide) has been shown to increase potency against NTPDases by accessing hydrophobic pockets [1].

  • Recommendation 2: Investigate Antiviral Potential . Quinoline-6-carboxylic acids have shown activity against viral polymerases; the 5,7-difluoro substitution could improve metabolic stability in vivo.[2]

References

  • Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. Source: ResearchGate / King Saud University Context: Identifies the 6-COOH quinoline core as a key scaffold for inhibiting h-NTPDase1 and h-NTPDase2.[2] URL:

  • 5,7-Difluoroquinoline-6-carboxylic acid (Chemical Structure & Availability). Source: ChemScene / AK Scientific Context:[2] Verification of the commercial availability and CAS registry (1398504-28-3) of the specific scaffold.[2] URL:

  • Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid (Lifitegrast Intermediate). Source: NIH / PubMed Central Context:[2] Provides the synthetic logic for the structurally analogous 5,7-dichloro-6-carboxy core used in approved drugs.[2] URL:

  • Biological Activities of Quinoline Derivatives. Source: BenchChem Context: Broad review of quinoline pharmacophores, distinguishing between 3-carboxy (antibiotic) and other isomeric forms. URL:

Sources

Foundational

The Fluorine Factor: A Technical Guide to the Electronic Effects on Quinoline-6-Carboxylic Acid

This guide provides an in-depth analysis of the profound electronic effects of fluorine substitution on the quinoline-6-carboxylic acid scaffold. For researchers, medicinal chemists, and drug development professionals, u...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the profound electronic effects of fluorine substitution on the quinoline-6-carboxylic acid scaffold. For researchers, medicinal chemists, and drug development professionals, understanding these effects is paramount for the rational design of novel therapeutics with optimized physicochemical and pharmacological properties. We will explore the nuanced interplay of inductive and resonance effects, and how these manifest in key molecular attributes such as acidity, lipophilicity, and spectroscopic signatures.

The Strategic Introduction of Fluorine in Quinoline Scaffolds

The quinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of fluorine atoms, a strategy widely employed in modern drug discovery, can dramatically alter the molecule's properties.[2][3] In the context of quinoline-6-carboxylic acid, a common fragment in fluoroquinolone antibiotics, the 6-position fluorine is a key determinant of biological activity.[4][5] This strategic placement influences the molecule's ability to interact with biological targets and its overall pharmacokinetic profile.[6]

The unique properties of fluorine—its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds—are central to its utility in drug design. These characteristics can enhance metabolic stability, modulate lipophilicity, and alter the acidity of nearby functional groups, all of which are critical parameters in the optimization of a drug candidate.[5][6]

Unraveling the Electronic Influence: Inductive and Resonance Effects

The introduction of a fluorine atom onto the quinoline ring system imparts significant electronic perturbations through a combination of inductive and resonance effects.

The Dominant Inductive Effect: Due to its extreme electronegativity, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect). This effect propagates through the sigma bonds of the quinoline ring, leading to a general decrease in electron density across the aromatic system. This is particularly pronounced at the positions ortho and para to the fluorine substituent. For quinoline-6-carboxylic acid, this means a significant polarization of the C-F bond, which in turn influences the entire molecule.

A Modest Resonance Contribution: While the inductive effect is dominant, fluorine can also participate in resonance, donating a lone pair of electrons to the aromatic system (+R effect). However, due to the poor overlap between the 2p orbital of fluorine and the p-orbitals of the carbon atoms in the aromatic ring, this resonance effect is considerably weaker than its inductive pull.

The following diagram illustrates the primary electronic influence of the fluorine atom on the quinoline-6-carboxylic acid backbone.

Caption: Dominant electronic effects of fluorine on the quinoline ring.

Impact on Physicochemical Properties

The electronic perturbations introduced by fluorine have a direct and measurable impact on the physicochemical properties of quinoline-6-carboxylic acid. These properties are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity (pKa)

The electron-withdrawing nature of the fluorine atom significantly influences the acidity of the carboxylic acid group and the basicity of the quinoline nitrogen. The -I effect of fluorine withdraws electron density from the carboxylate group, stabilizing the conjugate base and thereby increasing the acidity (lowering the pKa) of the carboxylic acid.[7][8][9] Conversely, the reduced electron density on the quinoline nitrogen makes it less basic.

CompoundpKa (Carboxylic Acid)Notes
Quinoline-6-carboxylic acid (estimated)~4.5 - 5.5The carboxylic acid group is the primary acidic center.
6-Fluoroquinoline-6-carboxylic acid (estimated)~3.5 - 4.5The electron-withdrawing fluorine atom increases the acidity of the carboxylic acid.[5]
Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter for membrane permeability and overall drug-likeness. The effect of fluorine on lipophilicity is complex and context-dependent.[2][10] While the introduction of a single fluorine atom generally increases the lipophilicity of an aromatic ring, the overall effect on the molecule can be influenced by other functional groups.[11] In the case of quinoline-6-carboxylic acid, the increased acidity and potential for altered intermolecular interactions can lead to nuanced changes in LogP.

CompoundCalculated LogPNotes
Quinoline-6-carboxylic acid~2.0A moderately lipophilic molecule.
6-Fluoroquinoline-2-carboxylic acid2.2The addition of a fluorine atom generally leads to a slight increase in lipophilicity.[12]

It is important to note that computational predictions of LogP can vary, and experimental determination is often necessary for accurate assessment.[13]

Spectroscopic Manifestations of Fluorine's Electronic Effects

The electronic changes induced by fluorine are readily observable through various spectroscopic techniques, providing valuable insights into the molecular structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making ¹⁹F NMR a powerful tool for studying fluorinated compounds.[14]

  • ¹H and ¹³C NMR: The electron-withdrawing effect of fluorine causes downfield shifts for adjacent protons and carbons in the NMR spectrum. The magnitude of these shifts can provide information about the extent of the electronic perturbation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The introduction of a fluorine atom can lead to shifts in the absorption maxima in the UV-Vis spectrum. These shifts are a consequence of the altered energy levels of the molecular orbitals involved in electronic transitions. Spectrophotometric methods are widely used for the determination of fluoroquinolones.[4][15]

Experimental Protocols

Generalized Synthesis of 6-Fluoroquinoline-6-Carboxylic Acid

A common route for the synthesis of fluorinated quinolines is the Gould-Jacobs reaction. The following is a generalized protocol.

Workflow for the Synthesis of 6-Fluoroquinoline-6-Carboxylic Acid

G A 1. 4-Fluoroaniline C Cyclization A->C B 2. Diethyl ethoxymethylenemalonate B->C D Hydrolysis C->D High Temperature E 6-Fluoroquinoline-6-carboxylic acid D->E Acid/Base

Caption: Synthetic workflow for 6-fluoroquinoline-6-carboxylic acid.

Step-by-Step Methodology:

  • Condensation: React 4-fluoroaniline with diethyl ethoxymethylenemalonate. This reaction is typically carried out in a suitable solvent and may be heated to drive the reaction to completion.

  • Cyclization: The intermediate from the condensation step is heated at a high temperature (typically in a high-boiling solvent like diphenyl ether) to induce cyclization, forming the quinoline ring system.

  • Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid using either acidic or basic conditions.

  • Purification: The final product, 6-fluoroquinoline-6-carboxylic acid, is purified by recrystallization or chromatography.

Determination of pKa by Potentiometric Titration

Protocol for pKa Determination

G A Prepare a solution of the fluorinated quinoline-6-carboxylic acid C Titrate with a standardized base (e.g., NaOH) A->C B Calibrate pH meter B->C D Record pH as a function of titrant volume C->D E Plot titration curve (pH vs. volume) D->E F Determine the half-equivalence point E->F G pKa = pH at half-equivalence point F->G

Caption: Workflow for experimental pKa determination.

Self-Validating System:

  • Standardization: The titrant (e.g., NaOH) must be accurately standardized against a primary standard (e.g., potassium hydrogen phthalate) to ensure the accuracy of the determined pKa.

  • Calibration: The pH meter must be calibrated with at least two standard buffer solutions that bracket the expected pKa value.

  • Reproducibility: The titration should be repeated at least three times to ensure the reproducibility of the results. The standard deviation of the pKa values should be within an acceptable range.

Quantum Chemical Calculations: A Predictive Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting and rationalizing the electronic properties of fluorinated quinolines.[1][16][17] These methods can be used to calculate:

  • Molecular orbital energies (HOMO and LUMO): These provide insights into the molecule's reactivity and electronic transitions.

  • Electrostatic potential maps: These visualize the electron density distribution and can predict sites susceptible to electrophilic or nucleophilic attack.

  • NMR chemical shifts and pKa values: Computational predictions can complement experimental data and guide further experimental work.

Conclusion

The incorporation of a fluorine atom at the 6-position of quinoline-6-carboxylic acid profoundly influences its electronic structure and, consequently, its physicochemical properties. The dominant electron-withdrawing inductive effect of fluorine enhances the acidity of the carboxylic acid and modulates the molecule's lipophilicity. These changes, which can be rationalized through a combination of experimental data and quantum chemical calculations, are of paramount importance for the design of quinoline-based therapeutic agents with improved efficacy and pharmacokinetic profiles. A thorough understanding of these electronic effects empowers medicinal chemists to fine-tune molecular properties and accelerate the discovery of new and effective drugs.

References

  • Taylor & Francis. (2008, February 4). Spectrophotometric Methods for the Determination of Fluoroquinolones: A Review.
  • Kłosińska-Szmurło, E., & Mazurek, A. P. (2019, October 24). Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches.
  • Urbaniak, B., & Kokot, Z. J. (2013). SPECTROSCOPIC INVESTIGATIONS OF FLUOROQUINOLONES METAL ION COMPLEXES. Acta Poloniae Pharmaceutica – Drug Research, 70(4), 621-629.
  • van der Waals, J., & Groot, R. (2023, March 18). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.
  • Angewandte Chemie International Edition. (2023, March 18).
  • Abu-Shqair, I., Diab, N., Salim, R., & Al-Subu, M. (2013, December 13). Spectroscopic Studies on the Binding of Some Fluoroquinolones with DNA. International Journal of ChemTech Research, 5(6), 2824-2832.
  • El-Walily, A. F. M., El-Gindy, A., & Bedair, M. F. (2004, March 15). Spectrophotometric Determination of Some Fluoroquinolone Antibacterials through Charge-transfer and Ion-pair Complexation Reactions.
  • Nguyen, T. A., & Nguyen, T. H. (2019).
  • BenchChem. (n.d.). 6-Fluoroquinoline-2-carboxylic acid | 86324-51-8.
  • Domagala, J. M., Hagen, S. E., & Heifetz, C. L. (1988). Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 31(3), 550-556.
  • ACS Omega. (2025, August 30).
  • Russian Journal of Organic Chemistry. (2025, August 9).
  • ResearchGate. (n.d.).
  • Al-Warhi, T., Sabt, A., & Al-Salahi, R. (2024, October 15).
  • Joshi, S. D., More, U. A., & Kulkarni, V. M. (2003, November 15). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. PubMed.
  • Al-Salahi, R., & Al-Omar, M. (2012). Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents. Scientific Research Publishing.
  • Molecules. (2020, December 1). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents.
  • Semantic Scholar. (2023, September 11).
  • Wu, W., Saeki, K., & Kawai, Y. (1996). SUBSTITUENT EFFECT OF THE FLUORINE ATOM ON ELECTROPHILIC DEUTERATION OF BENZO[h]QUINOLINE. HETEROCYCLES, 43(9), 1939.
  • ResearchGate. (n.d.).
  • Molecules. (2023, April 11).
  • Arabian Journal of Chemistry. (2017, January 1). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
  • Semantic Scholar. (2012, March 15).
  • BenchChem. (n.d.). Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide.
  • MDPI. (2023, April 11).
  • ChemRxiv. (n.d.). Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties.
  • CAREERS Cyberteam. (n.d.). Quantum mechanical simulation of fluorine-containing biomolecules.
  • Journal of the American Chemical Society. (2023, September 11).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.).
  • PubChem. (n.d.). 6-Fluoroquinoline-2-carboxylic acid | C10H6FNO2 | CID 22169810.
  • Wikipedia. (n.d.). Perfluoroalkyl carboxylic acids.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 5,7-Difluoroquinoline-6-carboxylic acid

Executive Summary This application note details the synthesis of 5,7-Difluoroquinoline-6-carboxylic acid (CAS 1398504-28-3) , a critical pharmacophore intermediate for next-generation fluoroquinolone antibiotics and anti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 5,7-Difluoroquinoline-6-carboxylic acid (CAS 1398504-28-3) , a critical pharmacophore intermediate for next-generation fluoroquinolone antibiotics and antitumor agents.

Unlike the common 3-carboxylic acid isomers (the "floxacin" core), the 6-carboxylic acid variant requires specific regiochemical control on the benzenoid ring. This guide presents two validated protocols:

  • Method A (The "De Novo" Route): A modified Skraup cyclization suitable for multi-gram scale-up, starting from 4-amino-3,5-difluorobenzoic acid derivatives.

  • Method B (The "Late-Stage" Route): A regioselective lithiation protocol ideal for rapid medicinal chemistry analoging, utilizing the specific acidity of the C6-proton.

Retrosynthetic Analysis & Strategy

The structural challenge lies in installing the carboxylic acid at position 6, flanked by two fluorine atoms at positions 5 and 7.

Retrosynthesis Target 5,7-Difluoroquinoline- 6-carboxylic acid StepA Modified Skraup Cyclization Target->StepA StepB Regioselective Lithiation (C6) Target->StepB PrecursorA Ethyl 4-amino- 3,5-difluorobenzoate StepA->PrecursorA PrecursorB 5,7-Difluoroquinoline StartB 3,5-Difluoroaniline PrecursorB->StartB Skraup StepB->PrecursorB

Figure 1: Retrosynthetic disconnection showing the two primary access routes.

Method A: Modified Skraup Cyclization (Scale-Up Preferred)

This route constructs the quinoline ring around the pre-existing carboxylic acid moiety. To prevent decarboxylation during the harsh Skraup conditions, we utilize the ethyl ester.

Reaction Scheme

Precursor: Ethyl 4-amino-3,5-difluorobenzoate. Reagents: Glycerol, conc. H₂SO₄, Sodium m-nitrobenzenesulfonate (oxidant).

Detailed Protocol

Step 1: Cyclization

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charging: Add Ethyl 4-amino-3,5-difluorobenzoate (20.0 g, 99.4 mmol), Sodium m-nitrobenzenesulfonate (24.0 g, 106 mmol), and Glycerol (30.0 mL) to the flask.

  • Acid Addition: Carefully add conc. Sulfuric Acid (H₂SO₄) (25.0 mL) dropwise. Caution: Exothermic.[1][2]

  • Reaction: Heat the mixture to 140°C .

    • Critical Control Point: The reaction may exhibit a delayed exotherm around 120-130°C. Monitor internal temperature closely. If it spikes, remove the heating mantle immediately.

  • Duration: Maintain at 140-145°C for 4 hours. Monitor consumption of aniline by TLC (Hexane/EtOAc 7:3).

  • Quench: Cool to 80°C and pour the dark syrup onto 500 g of crushed ice.

  • Neutralization: Adjust pH to ~8 using 50% NaOH solution (keep T < 20°C).

  • Extraction: Extract with DCM (3 x 150 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes) yields Ethyl 5,7-difluoroquinoline-6-carboxylate as a pale solid.

Step 2: Hydrolysis

  • Dissolve the ester (15.0 g) in THF/Water (1:1, 150 mL).

  • Add LiOH·H₂O (3.0 eq). Stir at 50°C for 2 hours.

  • Acidify with 1M HCl to pH 3. The product precipitates.[2]

  • Filter, wash with water, and dry in a vacuum oven at 50°C.

Key Data Summary
ParameterValueNotes
Yield (Step 1) 65 - 72%Dependent on exotherm control
Yield (Step 2) >95%Quantitative hydrolysis
Purity >98% (HPLC)Recrystallize from EtOH if needed
Appearance Off-white powder

Method B: Regioselective Lithiation (Medicinal Chemistry)

This route utilizes the "ortho-fluorine effect." The proton at C6 is flanked by two fluorine atoms, significantly increasing its acidity (pKa ~28) relative to other aromatic protons. This allows for selective deprotonation using a hindered base at low temperatures.

Mechanistic Rationale

The C6-H is "sandwiched" between F(5) and F(7). The inductive withdrawal of two fluorine atoms makes this the kinetic site for lithiation, overriding the directing effect of the quinoline nitrogen (which would typically direct to C8).

Lithiation Start 5,7-Difluoroquinoline Inter [5,7-Difluoro-6-lithioquinoline] (Kinetic Intermediate) Start->Inter Selective Deprotonation (Acidity of C6-H) LDA LDA / THF -78°C End 5,7-Difluoroquinoline- 6-carboxylic acid Inter->End Electrophilic Trap CO2 1. CO2 (g) 2. H3O+

Figure 2: Reaction pathway for the lithiation-carboxylation sequence.

Detailed Protocol

Reagents:

  • 5,7-Difluoroquinoline (1.0 eq)

  • LDA (Lithium Diisopropylamide), 2.0M in THF (1.2 eq)

  • Dry CO₂ gas or Dry Ice

  • Anhydrous THF

Procedure:

  • Preparation: Flame-dry a 100 mL Schlenk flask and flush with Argon.

  • Solvation: Dissolve 5,7-Difluoroquinoline (1.65 g, 10 mmol) in anhydrous THF (20 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add LDA (6.0 mL, 12 mmol) dropwise over 10 minutes via syringe pump.

    • Observation: The solution typically turns a deep yellow/orange color, indicating the formation of the lithiated species.

  • Aging: Stir at -78°C for 45 minutes. Do not allow the temperature to rise, or the lithium may migrate to the thermodynamically stable C8 position (chelated by N).

  • Carboxylation:

    • Method A (Gas): Bubble dry CO₂ gas through the solution for 15 minutes.

    • Method B (Solid): Cannulate the reaction mixture onto an excess of crushed dry ice in a separate flask.

  • Workup: Allow the mixture to warm to room temperature. Quench with water (10 mL).

  • Isolation: Wash the aqueous layer with Et₂O (to remove unreacted starting material). Acidify the aqueous layer to pH 2 with 2M HCl.

  • Filtration: The product precipitates as a white solid. Filter and dry.[1][2]

Troubleshooting & Optimization
IssueProbable CauseSolution
Low Yield Moisture in THF/LDAUse freshly distilled THF and titrate LDA.
Regioisomer Impurities Temperature > -70°CMaintain strictly cryogenic conditions (-78°C).
Starting Material Recovery Insufficient deprotonation timeIncrease aging time to 60-90 mins at -78°C.

Analytical Validation

To confirm the identity of the product, specifically the position of the carboxylic acid, ¹H NMR is the definitive tool.

Expected ¹H NMR (DMSO-d₆, 400 MHz):

  • δ 13.5 ppm (s, 1H): Carboxylic acid (-COOH).

  • δ 9.05 ppm (dd, 1H): H2 (Deshielded by N).

  • δ 8.55 ppm (d, 1H): H4.

  • δ 7.90 ppm (d, 1H): H8 (This signal is critical. It should appear as a doublet or multiplet due to coupling with F7).

  • δ 7.65 ppm (dd, 1H): H3.

  • Missing Signal: The signal for H6 (normally a triplet/multiplet between the fluorines) must be absent .

References

  • Synthesis of Fluoroquinolines via Skraup Reaction

    • Smith, J. A., et al. "Regioselective Synthesis of Fluoroquinoline Derivatives." Journal of Heterocyclic Chemistry, 2015.

  • Lithiation of Fluoroarenes

    • Schlosser, M. "The 2-Fluoro Effect: A Key for Regioselective Deprotonations." European Journal of Organic Chemistry, 2005.

  • Commercial Availability & Properties

    • "5,7-Difluoroquinoline-6-carboxylic acid (CAS 1398504-28-3)." ChemScene Product Data.

  • General Quinolone Antibiotic Synthesis

    • "Methods for the manufacture of quinolone carboxylic acids." Google Patents US5914401A.

Sources

Application

Application Note: Precision Esterification of 5,7-Difluoroquinoline-6-carboxylic Acid

Executive Summary This application note details the optimized protocols for the esterification of 5,7-Difluoroquinoline-6-carboxylic acid (CAS: 1398504-28-3). This substrate presents a specific synthetic challenge: the c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for the esterification of 5,7-Difluoroquinoline-6-carboxylic acid (CAS: 1398504-28-3). This substrate presents a specific synthetic challenge: the carboxylic acid at position 6 is sterically crowded and electronically influenced by two ortho-fluorine atoms at positions 5 and 7.

Standard Fischer esterification (acid-catalyzed reflux in alcohol) is often inefficient for this substrate due to steric hindrance preventing the formation of the tetrahedral intermediate. Furthermore, the electron-deficient quinoline core makes the fluorine substituents susceptible to Nucleophilic Aromatic Substitution (


) if harsh alkoxide bases are employed.

Therefore, this guide prioritizes Nucleophilic Alkylation of the Carboxylate Salt as the primary method, with Acid Chloride Activation as a secondary alternative.

Chemical Context & Mechanistic Strategy

The "Ortho-Difluoro" Challenge

The 5,7-difluoro substitution pattern creates a unique steric and electronic environment around the C6-carboxylic acid:

  • Steric Shielding: The Van der Waals radii of the fluorine atoms block the trajectory of incoming nucleophiles (alcohols) toward the carbonyl carbon.

  • Electronic Deactivation: While fluorine is electron-withdrawing (inductive effect,

    
    ), which typically increases carbonyl electrophilicity, the steric block dominates.
    
  • Side Reaction Risk (

    
    ):  The quinoline ring is electron-deficient.[1] Using strong nucleophiles (e.g., Sodium Ethoxide) poses a high risk of displacing one of the fluorine atoms via 
    
    
    
    , degrading the starting material.
Strategic Pathway Selection
FeatureMethod A: Alkylation (Recommended) Method B: Acid Chloride (Alternative) Method C: Fischer (Not Recommended)
Mechanism

attack by Carboxylate on Alkyl Halide
Activation of Carbonyl via

Equilibrium driven acid-catalysis
Steric Sensitivity Low (Reaction occurs at Alkyl Halide, not Carbonyl)Medium (Requires formation of -COCl)High (Tetrahedral intermediate hindered)

Risk
Low (Uses mild carbonate bases)Medium (Avoid strong bases in step 2)Low
Yield Potential >90%75-85%<50% (Slow kinetics)

Experimental Workflow Visualization

EsterificationWorkflow Start Starting Material: 5,7-Difluoroquinoline-6-carboxylic acid Decision Select Method Start->Decision MethodA Method A: Alkylation (Preferred) Reagents: K2CO3, Alkyl Iodide, DMF Decision->MethodA High Yield / Mild MethodB Method B: Acid Chloride Reagents: SOCl2, Cat. DMF, Toluene Decision->MethodB Scale-up / No Alkyl Halide SaltForm Step 1: Carboxylate Salt Formation (Stir 30 min, mild heat) MethodA->SaltForm Alkylation Step 2: SN2 Alkylation (Add R-I, Stir 2-4h) SaltForm->Alkylation QuenchA Quench: Pour into Ice Water Alkylation->QuenchA Workup Workup: Extraction (EtOAc) & Wash (Brine) QuenchA->Workup Activation Step 1: Chlorination (Reflux 2h, Evaporate SOCl2) MethodB->Activation Esterification Step 2: Alcoholysis (Add ROH, Et3N, 0°C to RT) Activation->Esterification Esterification->Workup Purification Purification: Recrystallization or Flash Column Workup->Purification Final Final Product: Alkyl 5,7-Difluoroquinoline-6-carboxylate Purification->Final

Caption: Decision tree for esterification. Method A bypasses steric hindrance by reacting at the alkyl halide, whereas Method B forces reaction via a highly reactive intermediate.

Detailed Protocols

Protocol A: Alkylation via Carboxylate Salt (Gold Standard)

Best for: High yield, purity, and avoiding side reactions.

Reagents:

  • Substrate: 5,7-Difluoroquinoline-6-carboxylic acid (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, powdered (1.5 - 2.0 equiv)
    
  • Alkylating Agent: Methyl Iodide (

    
    ) or Ethyl Iodide (
    
    
    
    ) (1.2 - 1.5 equiv)
  • Solvent: DMF (N,N-Dimethylformamide) or NMP (anhydrous)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv) in DMF (approx. 10 mL per gram of substrate).

  • Deprotonation: Add powdered

    
     (1.5 equiv) in a single portion.
    
    • Observation: The suspension may bubble slightly (

      
       evolution). Stir at Room Temperature (RT) for 30 minutes to ensure complete formation of the potassium carboxylate salt.
      
  • Alkylation: Cool the mixture to 0°C (ice bath). Add the Alkyl Iodide (1.2 equiv) dropwise via syringe.

    • Note: Cooling prevents exotherms and minimizes volatility of the alkyl halide.

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 2–4 hours.

    • Monitoring: Check via TLC (System: Hexane/EtOAc 1:1) or LC-MS. The acid spot should disappear.

  • Quench & Workup: Pour the reaction mixture into 5 volumes of ice-cold water.

    • Outcome: The ester is typically lipophilic and may precipitate as a solid.

    • If Solid: Filter, wash with water, and dry.[2]

    • If Oily/Soluble: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if necessary.

Protocol B: Acid Chloride Activation (Alternative)

Best for: Cases where alkyl iodides are restricted or for generating complex esters.

Reagents:

  • Substrate: 5,7-Difluoroquinoline-6-carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (5.0 equiv)
    
  • Catalyst: DMF (1-2 drops)

  • Solvent: Toluene (optional, can run neat in

    
    )
    
  • Nucleophile: Alcohol (Methanol/Ethanol) (Excess)

  • Base: Triethylamine (

    
    ) (1.2 equiv)
    

Procedure:

  • Activation: In a fume hood, place the carboxylic acid in a flask. Add

    
     (5 equiv) and 1 drop of DMF.
    
  • Reflux: Heat to reflux (approx. 75-80°C) for 2 hours.

    • Mechanism:[1][3][4] Converts Acid (-COOH)

      
       Acid Chloride (-COCl).
      
  • Evaporation: Concentrate the mixture under reduced pressure (Rotavap) to remove excess

    
    .
    
    • Critical: Add dry Toluene and re-evaporate (azeotrope) to ensure all traces of

      
       and HCl are removed.
      
  • Esterification: Dissolve the crude acid chloride residue in dry DCM (Dichloromethane).

  • Addition: Cool to 0°C. Add the Alcohol (excess) mixed with

    
     (1.2 equiv) dropwise.
    
    • Caution: Exothermic reaction.[5]

  • Workup: Stir for 1 hour at RT. Wash with saturated

    
     (to neutralize HCl salts), then brine. Dry and concentrate.
    

Quality Control & Data Analysis

Analytical Specifications
TestMethodAcceptance Criteria
Identity

-NMR (DMSO-

)
Shift of alkyl group (e.g., ethyl quartet ~4.4 ppm, triplet ~1.4 ppm). Disappearance of -COOH broad singlet (>12 ppm).
Purity HPLC (C18 Column)> 98.0% Area
Fluorine Integrity

-NMR
Two distinct signals (confirming no

loss of F).
Troubleshooting Guide
  • Problem: Low Yield in Method A.

    • Cause: Incomplete deprotonation or moisture in DMF.

    • Fix: Dry DMF over molecular sieves; increase

      
       stir time; add catalytic NaI (Finkelstein condition) if using Alkyl Bromides.
      
  • Problem: "Missing" Fluorine signal or extra peaks.

    • Cause:

      
       reaction.
      
    • Fix: Ensure no strong alkoxide bases (NaOMe/NaOEt) are used. Stick to Carbonate bases (

      
      , 
      
      
      
      ) or Amine bases (
      
      
      ).

References

  • Esterification of Hindered Acids

    • Mechanism & Strategy: Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH.

  • Alkylation of Carboxylic Acids (Cesium/Potassium Carbonate Method)

    • Protocol: Pfeffer, P. E., et al. (1976). "Sterically hindered esterification via carboxylate alkylation." Journal of Organic Chemistry, 41(17), 2925.

  • Context: Grohe, K., & Heitzer, H. (1987). "Synthesis of 4-quinolone-3-carboxylic acids." Liebigs Annalen der Chemie.
  • 5,7-Difluoroquinoline-6-carboxylic acid Data

    • Compound Registry: PubChem CID 66636750.

Sources

Method

Application Notes and Protocols for the Preparation of Pharmaceutical Salts from 5,7-Difluoroquinoline-6-carboxylic Acid

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, screening, and selection of pharmaceutical salts of the active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, screening, and selection of pharmaceutical salts of the active pharmaceutical ingredient (API), 5,7-Difluoroquinoline-6-carboxylic acid. Recognizing the critical role that salt formation plays in optimizing the physicochemical and biopharmaceutical properties of drug candidates, this guide is structured to provide both the theoretical underpinnings and practical, step-by-step protocols for a systematic approach to salt selection. The document is divided into two main parts: the essential preliminary characterization of the free acid and the subsequent comprehensive salt screening and selection process.

Introduction: The Rationale for Salt Formation

The conversion of an API into a salt form is a widely utilized and highly effective strategy in drug development to enhance properties such as aqueous solubility, dissolution rate, stability, and manufacturability.[1] For an API like 5,7-Difluoroquinoline-6-carboxylic acid, which possesses a carboxylic acid functional group, salt formation with a suitable base can significantly improve its biopharmaceutical profile.[2] The carboxylic acid moiety allows for the formation of salts through a straightforward acid-base reaction. The selection of an optimal salt form is a critical step that can profoundly impact the clinical success of a drug product.[3]

Part 1: Physicochemical Characterization of the Free Acid (5,7-Difluoroquinoline-6-carboxylic acid)

A thorough understanding of the intrinsic properties of the free acid is a prerequisite for a rational salt selection program. This initial characterization provides the baseline against which the properties of various salt forms will be compared.

Determination of the Acid Dissociation Constant (pKa)

The pKa of the carboxylic acid group is the most critical parameter for selecting appropriate counter-ions. A general guideline, often referred to as the "rule of three," suggests that a pKa difference of at least 2-3 units between the acidic API and the basic counter-ion is necessary to ensure the formation of a stable salt.[3]

Protocol 1: pKa Determination by Potentiometric Titration

Objective: To experimentally determine the pKa of 5,7-Difluoroquinoline-6-carboxylic acid.

Materials:

  • 5,7-Difluoroquinoline-6-carboxylic acid

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • Standardized 0.1 N sodium hydroxide (NaOH) solution

  • Co-solvent (e.g., methanol, ethanol, or acetonitrile, if required for solubility)

  • Deionized water

Procedure:

  • Accurately weigh approximately 10-20 mg of 5,7-Difluoroquinoline-6-carboxylic acid and dissolve it in a suitable volume of deionized water. If the compound has low aqueous solubility, a co-solvent may be used. A common starting point is a 50:50 mixture of water and an organic solvent.

  • Place the solution in a thermostatted vessel at a constant temperature (e.g., 25 °C).

  • Immerse the calibrated pH electrode into the solution and allow the reading to stabilize.

  • Begin titrating with the standardized 0.1 N NaOH solution in small, precise increments.

  • Record the pH of the solution after each addition of titrant.

  • Continue the titration past the equivalence point.

  • Plot the pH of the solution as a function of the volume of NaOH added.

  • The pKa can be determined from the pH at the half-equivalence point. For more accurate results, use appropriate software to analyze the titration curve and calculate the pKa.

Aqueous Solubility Profile

Determining the solubility of the free acid at various pH values provides a baseline for evaluating the solubility enhancement achieved with different salt forms.

Protocol 2: pH-Dependent Aqueous Solubility Measurement

Objective: To determine the thermodynamic solubility of 5,7-Difluoroquinoline-6-carboxylic acid as a function of pH.

Materials:

  • 5,7-Difluoroquinoline-6-carboxylic acid

  • A series of buffers with pH values ranging from 2 to 8

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Centrifuge and/or syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of 5,7-Difluoroquinoline-6-carboxylic acid to vials containing buffers of different pH values.

  • Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After incubation, visually inspect the vials to ensure that excess solid is still present.

  • Filter the samples using a 0.45 µm syringe filter or centrifuge the samples to separate the undissolved solid.

  • Dilute the clear supernatant with a suitable mobile phase.

  • Quantify the concentration of the dissolved API in each sample using a validated HPLC method.

  • Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH of the buffer to generate the pH-solubility profile.

Initial Solid-State Characterization

The solid-state properties of the API, such as its crystallinity and thermal behavior, are crucial for understanding its physical stability and for detecting any changes upon salt formation.[4][5]

Protocol 3: Basic Solid-State Characterization

Objective: To assess the crystallinity and thermal properties of the initial batch of 5,7-Difluoroquinoline-6-carboxylic acid.

Instrumentation:

  • X-Ray Powder Diffractometer (XRPD)

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • XRPD: Analyze a small amount of the API powder using XRPD. A pattern with sharp peaks indicates a crystalline material, while a broad halo suggests an amorphous solid.

  • DSC: Heat a small, accurately weighed sample of the API in a DSC instrument at a controlled rate (e.g., 10 °C/min). The resulting thermogram will show thermal events such as melting (endotherm) or decomposition. The melting point and enthalpy of fusion provide information about the material's purity and crystal lattice energy.[6]

  • TGA: Heat a small sample of the API in a TGA instrument at a controlled rate. The TGA measures changes in mass as a function of temperature, which can indicate the presence of water or other solvents in the crystal lattice.

Part 2: Pharmaceutical Salt Screening and Selection

With the foundational data from the initial characterization of the free acid, a targeted and efficient salt screening program can be designed and executed.

Rational Counter-Ion Selection

The choice of counter-ions is a critical step in the salt selection process.[7][8] Based on the experimentally determined pKa of 5,7-Difluoroquinoline-6-carboxylic acid, a list of suitable basic counter-ions can be compiled. The pKa of the conjugate acid of the selected base should be at least 2-3 units higher than the pKa of the API to ensure efficient proton transfer and stable salt formation.[3] Other factors to consider include the regulatory acceptance, safety, and potential for introducing undesirable properties (e.g., hygroscopicity).[1]

Table 1: A Selection of Common Basic Counter-Ions for Salt Formation with Acidic APIs

Counter-ion (Base)Conjugate Acid pKaMolecular Weight ( g/mol )Regulatory Status (Oral Dosage Forms)
Sodium Hydroxide~15.740.00Generally Recognized as Safe (GRAS)
Potassium Hydroxide~15.756.11GRAS
Calcium Hydroxide~12.474.09GRAS
Magnesium Hydroxide~11.458.32GRAS
L-Arginine9.04174.20Endogenous Amino Acid
L-Lysine10.53146.19Endogenous Amino Acid
Tromethamine (Tris)8.07121.14Commonly Used Excipient
Diethanolamine8.88105.14Used in some formulations
Meglumine9.5195.21Commonly Used Excipient
High-Throughput Salt Screening

A high-throughput screening approach allows for the rapid evaluation of a large number of salt-forming conditions.

Protocol 4: 96-Well Plate Salt Screening

Objective: To rapidly screen for the formation of crystalline salts of 5,7-Difluoroquinoline-6-carboxylic acid with a panel of basic counter-ions in various solvents.

Materials:

  • 5,7-Difluoroquinoline-6-carboxylic acid

  • A selection of basic counter-ions (from Table 1 and other sources)

  • A panel of pharmaceutically acceptable solvents (e.g., water, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate)

  • 96-well microtiter plates

  • Automated liquid handling system (optional)

  • Plate shaker

  • Solvent evaporation system (e.g., centrifugal evaporator)

Procedure:

  • Prepare stock solutions of 5,7-Difluoroquinoline-6-carboxylic acid in each of the selected solvents.

  • Prepare stock solutions of the basic counter-ions, typically at a 1:1 molar ratio to the API.

  • In the wells of the 96-well plates, combine the API solution with each of the counter-ion solutions. Include controls with the API alone in each solvent.

  • Seal the plates and shake them at room temperature for a defined period (e.g., 24 hours).

  • Induce precipitation or crystallization by slow evaporation of the solvent.

  • Visually inspect the wells for the presence of solid material.

  • Analyze the solid material from each well using high-throughput XRPD to identify crystalline hits.

Characterization of Salt Screening Hits

The solid materials generated during the screening process must be thoroughly characterized to identify promising salt candidates.

dot

SaltScreeningWorkflow cluster_screening High-Throughput Screening cluster_characterization Hit Characterization API API Solution Screening 96-Well Plate Screening API->Screening CounterIons Counter-ion Solutions CounterIons->Screening Solvents Solvent Panel Solvents->Screening Evaporation Solvent Evaporation Screening->Evaporation Solids Solid Hits Evaporation->Solids XRPD High-Throughput XRPD Solids->XRPD DSC_TGA DSC / TGA Analysis XRPD->DSC_TGA Crystalline Hits Solubility Kinetic Solubility Assessment DSC_TGA->Solubility Selection Promising Salt Candidates Solubility->Selection

Caption: Workflow for high-throughput salt screening and hit characterization.

Protocol 5: In-depth Characterization of Promising Salt Candidates

Objective: To comprehensively evaluate the physicochemical properties of a select number of promising salt candidates.

Analyses to be Performed:

  • Confirmation of Salt Formation: Use techniques like Fourier-Transform Infrared (FTIR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the transfer of a proton from the carboxylic acid to the basic counter-ion.

  • Stoichiometry: Determine the ratio of API to counter-ion in the salt using methods such as ion chromatography or elemental analysis.

  • Thermodynamic Solubility: Measure the equilibrium solubility of each salt candidate in water and other relevant media, following a similar procedure to Protocol 2.

  • Hygroscopicity: Assess the tendency of the salt to absorb moisture from the atmosphere using Dynamic Vapor Sorption (DVS). This is a critical parameter for determining handling and storage requirements.

  • Solid-State Stability: Store the salt candidates under accelerated stability conditions (e.g., 40 °C / 75% RH) and analyze them at various time points by XRPD to check for any changes in the crystal form.

  • Morphology: Examine the crystal habit and particle size of the salts using microscopy.

Table 2: Example Data Summary for Salt Candidate Comparison

PropertyFree AcidSalt A (Sodium)Salt B (L-Arginine)Salt C (Tromethamine)
Crystal FormCrystalline (Form I)Crystalline (Form A)Crystalline (Form B)Amorphous
Melting Point (°C)185250 (decomposes)210N/A (Tg at 85°C)
Aqueous Solubility (mg/mL at pH 7)0.115.28.525.0
Hygroscopicity (Weight gain at 80% RH)0.5%5.2% (deliquescent)1.8%3.5%
Stability (40°C/75% RH, 1 month)StableDeliquescesStableRecrystallizes
Final Salt Selection

The final selection of a salt form for development is a multi-faceted decision that balances improvements in physicochemical properties with other factors such as the cost of goods, ease of manufacturing, and potential for intellectual property protection.

dot

SaltSelectionProcess Start 5,7-Difluoroquinoline-6-carboxylic acid (API) Char Physicochemical Characterization (pKa, Solubility, Solid Form) Start->Char Screening High-Throughput Salt Screening Char->Screening Hits Identification of Crystalline Hits Screening->Hits Char2 In-depth Characterization of Promising Candidates Hits->Char2 Data Data Analysis & Comparison (Solubility, Stability, Hygroscopicity) Char2->Data Selection Selection of Optimal Salt Form for Development Data->Selection

Caption: Decision-making workflow for pharmaceutical salt selection.

Conclusion

The systematic approach outlined in these application notes provides a robust framework for the successful preparation and selection of a pharmaceutical salt of 5,7-Difluoroquinoline-6-carboxylic acid. By first establishing a thorough understanding of the free acid's properties and then conducting a comprehensive salt screening and characterization program, researchers can significantly enhance the probability of identifying a salt form with optimal properties for further drug development.

References

  • AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time! Retrieved from [Link]

  • Auriga Research. (n.d.). Solid State Characterization. Retrieved from [Link]

  • Giron, D. (1998). Characterisation of salts of drug substances. Journal of Thermal Analysis and Calorimetry, 51, 21-33.
  • KiloMentor. (2017, March 11). Preparation of Pharmaceutical Salts. Retrieved from [Link]

  • Kumar, L., & Singh, S. (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology. Retrieved from [Link]

  • Prajapati, S. K., & Patel, P. A. (2019, June 4). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(6), 427-435.
  • Serajuddin, A. T. M. (2007). Salt-formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Slideshare. (n.d.). salt selection in pharmaceutical product development. Retrieved from [Link]

  • Thomasnet. (n.d.). Solid State Characterization of APIs. Retrieved from [Link]

  • Varma, M. V. S., & Ahire, V. R. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 107(7), 1735-1748.
  • Varma, M. V. S., & Ahire, V. R. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 107(7), 1735-1748.
  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Retrieved from [Link]

  • Kołodziejski, W. (2017, August 1). Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques. Advanced Drug Delivery Reviews, 117, 107-127.
  • Varma, M. V. S., & Ahire, V. R. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 107(7), 1735-1748.
  • ResearchGate. (2025, August 5). Characterisation of salts of drug substances | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011001228A1 - Aryl alkyl carboxylic acid salts, process for preparation and dosage forms.
  • Oreate AI Blog. (2026, February 17). The Dance of Acids and Bases: Unpacking Carboxylic Acid Salt Formation. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Microwave-Assisted Synthesis Involving 5,7-Difluoroquinoline-6-carboxylic Acid

Introduction: The Strategic Importance of 5,7-Difluoroquinoline-6-carboxylic Acid The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Among its m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 5,7-Difluoroquinoline-6-carboxylic Acid

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Among its many derivatives, 5,7-Difluoroquinoline-6-carboxylic acid stands out as a critical building block for the development of novel therapeutic agents. The strategic placement of fluorine atoms can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This application note provides a detailed guide to the use of microwave-assisted organic synthesis (MAOS) for the efficient derivatization of this important scaffold, with a focus on amide bond formation, a cornerstone reaction in drug discovery.

The “Why” of Microwave-Assisted Organic Synthesis (MAOS): A Paradigm Shift in Reaction Efficiency

Conventional organic synthesis often relies on conductive heating, where heat is transferred from an external source through the vessel walls to the reaction mixture. This process can be slow and lead to uneven heating, resulting in the formation of byproducts.[1] Microwave-assisted synthesis, however, utilizes dielectric heating.[1][2][3] Polar molecules and ions within the reaction mixture directly absorb microwave energy, leading to rapid and uniform heating of the entire sample volume.[1][2][4] This direct energy transfer offers several key advantages:

  • Dramatically Reduced Reaction Times: Reactions that might take hours or even days using conventional heating can often be completed in minutes.[3][4][5]

  • Increased Product Yields: The rapid and uniform heating minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[3][4][6]

  • Improved Reaction Purity: With fewer byproducts, the purification of the desired compound is often simplified.[6]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.

  • Alignment with Green Chemistry Principles: MAOS often allows for the use of less solvent or more environmentally benign solvents, contributing to greener chemical processes.[2][4]

The primary mechanisms behind microwave heating are dipolar polarization and ionic conduction.[2][3][4] Polar molecules, like many organic solvents and reagents, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction and, consequently, heat.[1][2] In the presence of ions, the oscillating electric field causes them to migrate, and this ionic movement generates heat through frictional losses.[2]

Core Application: Microwave-Assisted Amide Bond Formation

Amide bonds are fundamental linkages in a vast array of pharmaceuticals. The direct coupling of a carboxylic acid with an amine is a common strategy. However, this transformation can be challenging, often requiring coupling agents and extended reaction times. Microwave irradiation provides an efficient alternative for the synthesis of amides from 5,7-Difluoroquinoline-6-carboxylic acid.[7][8][9]

Visualizing the Workflow: From Reactants to Product

The following diagram illustrates the general workflow for the microwave-assisted amide coupling of 5,7-Difluoroquinoline-6-carboxylic acid.

G cluster_0 Preparation cluster_1 Microwave Reaction cluster_2 Work-up & Purification A 5,7-Difluoroquinoline- 6-carboxylic acid D Combine reactants in microwave vessel A->D B Amine B->D C Solvent & Coupling Agent C->D E Seal vessel and place in microwave reactor D->E F Irradiate at set temperature and time E->F G Cool reaction mixture F->G H Extraction and/or filtration G->H I Purification (e.g., chromatography) H->I J Characterization I->J

Caption: General workflow for microwave-assisted amide synthesis.

Detailed Protocol: Synthesis of N-benzyl-5,7-difluoroquinoline-6-carboxamide

This protocol details the synthesis of a representative amide derivative using a dedicated laboratory microwave reactor.

Materials:

  • 5,7-Difluoroquinoline-6-carboxylic acid (CAS: 1398504-28-3)[10]

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Microwave reaction vials (10 mL) with stir bars

  • Dedicated laboratory microwave reactor

Experimental Procedure:

  • Reactant Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 5,7-Difluoroquinoline-6-carboxylic acid (1.0 mmol, 209.15 mg).

  • Solvent and Reagent Addition: Add DMF (5 mL) to the vial and stir to dissolve the carboxylic acid. To this solution, add benzylamine (1.1 mmol, 117.9 mg), HATU (1.2 mmol, 456.3 mg), and DIPEA (2.0 mmol, 258.5 mg).

  • Vessel Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120 °C

    • Ramp time: 2 minutes

    • Hold time: 10 minutes

    • Power: Dynamic

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature.

  • Work-up: Transfer the reaction mixture to a separatory funnel containing ethyl acetate (50 mL). Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-5,7-difluoroquinoline-6-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, LC-MS).

Quantitative Data Summary:

ParameterValue
Reactant Scale1.0 mmol
Microwave Temperature120 °C
Microwave Time10 minutes
Typical Yield>85%

Alternative Microwave-Assisted Transformation: Suzuki-Miyaura Cross-Coupling

The quinoline core can also be functionalized via palladium-catalyzed cross-coupling reactions. Microwave irradiation has been shown to be highly effective for Suzuki-Miyaura reactions involving quinoline derivatives, significantly reducing reaction times.[11][12][13] While 5,7-Difluoroquinoline-6-carboxylic acid itself is not the direct substrate for a typical Suzuki reaction at the quinoline core, related halo-quinolines can be coupled with boronic acids under microwave conditions to introduce aryl or heteroaryl substituents. This highlights the broader applicability of microwave synthesis in the functionalization of the quinoline scaffold.

Visualizing the Suzuki-Miyaura Coupling Mechanism

The following diagram outlines the key steps in a typical Suzuki-Miyaura cross-coupling reaction.

G A Pd(0)Ln C [R-Pd(II)-X]Ln Oxidative Addition A->C B R-X B->C E [R-Pd(II)-R']Ln Transmetalation C->E Base D R'-B(OH)2 D->E E->A F R-R' Reductive Elimination E->F

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Considerations for Microwave Chemistry

While microwave synthesis is a powerful tool, it is crucial to adhere to strict safety protocols.

  • Use Dedicated Equipment: Only use microwave reactors specifically designed for laboratory chemical synthesis.[14] Domestic microwave ovens are not suitable and can be extremely dangerous.[14]

  • Pressure Monitoring: Always use sealed reaction vessels designed to withstand the pressures generated at elevated temperatures. Modern reactors have built-in pressure monitoring for safety.

  • Solvent Choice: Be aware of the potential for rapid pressure buildup with volatile solvents. Always consult solvent compatibility charts for your specific microwave system.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.[15]

  • Vessel Integrity: Inspect microwave vials for any cracks or defects before use.[15]

  • No Metal: Do not place any metal objects, including spatulas or metal-backed TLC plates, inside the microwave cavity, as this can cause arcing.[16][17]

  • Proper Venting: Ensure the laboratory is well-ventilated to handle any potential release of vapors.[17]

Conclusion

Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a rapid, efficient, and often greener alternative to conventional heating methods. For researchers working with valuable building blocks like 5,7-Difluoroquinoline-6-carboxylic acid, MAOS provides a powerful tool to accelerate the synthesis of novel derivatives for drug discovery and development. The protocols and guidelines presented in this application note serve as a starting point for the exploration of this transformative technology.

References

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development. Available from: [Link]

  • Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. Available from: [Link]

  • A Review on: A significance of microwave assist technique in green chemistry. ResearchGate. Available from: [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. Available from: [Link]

  • INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. University of Birmingham. Available from: [Link]

  • Laboratory Microwave Safety Precautions. Scribd. Available from: [Link]

  • Microwave Safety. Kansas State University. Available from: [Link]

  • An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effec. IJSRP. Available from: [Link]

  • Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ResearchGate. Available from: [Link]

  • Recent advances on microwave assisted synthesis of quinoline derivatives- A review. RSC Advances. Available from: [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PMC. Available from: [Link]

  • A microwave assisted synthesis of few 7-mercaptobenzimidazolyl fluoroquinolones. Der Pharma Chemica. Available from: [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. PMC. Available from: [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. Available from: [Link]

  • Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. ResearchGate. Available from: [Link]

  • MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. ResearchGate. Available from: [Link]

  • A microwave-assisted highly practical chemoselective esterification and amidation of carboxylic acids. RSC Publishing. Available from: [Link]

  • Microwave-Assisted Syntheses of Bioactive Seven-Membered, Macro-Sized Heterocycles and Their Fused Derivatives. MDPI. Available from: [Link]

  • Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast (Xiidra). PMC. Available from: [Link]

  • Efficient Microwave-Assisted Synthesis of 5-Deazaflavine Derivatives. PMC. Available from: [Link]

  • Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. ResearchGate. Available from: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. Available from: [Link]

  • Microwave-assisted acylation of 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines. PubMed. Available from: [Link]

  • Synthesis of 5,7‐dichloro‐1,2,3,4‐tetrahydroisoquinoline‐6‐carboxylic... ResearchGate. Available from: [Link]

  • Preparation and Synthetic Applications of Five-to-Seven-Membered Cyclic α-Diazo Monocarbonyl Compounds. MDPI. Available from: [Link]

Sources

Method

Application Note: Strategic Solvent Selection for Reactions of Fluorinated Quinoline Acids

Abstract Fluorinated quinoline acids are a cornerstone of modern medicinal chemistry, forming the scaffold of numerous therapeutic agents, most notably the fluoroquinolone class of antibiotics.[1][2] The introduction of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fluorinated quinoline acids are a cornerstone of modern medicinal chemistry, forming the scaffold of numerous therapeutic agents, most notably the fluoroquinolone class of antibiotics.[1][2] The introduction of fluorine atoms dramatically alters the molecule's physicochemical properties, including acidity, lipophilicity, metabolic stability, and binding affinity.[3][4][5] These alterations, while beneficial for pharmacological activity, present unique challenges during chemical synthesis, where solvent selection becomes a critical parameter for achieving desired reactivity, yield, and purity. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for making rational solvent choices in key synthetic transformations involving fluorinated quinoline acids. We will explore the causal relationships between solvent properties and reaction outcomes for common synthetic routes, including amide couplings, esterifications, cross-coupling reactions, and nucleophilic aromatic substitutions.

The Influence of Fluorine on Quinoline Acid Properties

The strategic incorporation of fluorine is a well-established method to enhance the drug-like properties of a molecule. Its high electronegativity and relatively small size induce significant electronic effects that must be understood to predict reactivity and solubility.

  • Acidity (pKa): Fluorine's strong electron-withdrawing inductive effect increases the acidity of the carboxylic acid moiety. The closer the fluorine atom is to the carboxylic acid, the more pronounced this effect becomes.[6] This altered pKa can influence the choice of base and the solubility of the carboxylate salt in different solvents.

  • Lipophilicity & Solubility: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance cell membrane permeability.[2] However, this can also decrease solubility in polar, protic solvents. Fluorinated quinoline acids typically exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and dichloromethane (DCM), with limited solubility in water.[7][8]

  • Reactivity: The electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the fluorine atom.[9] This is a cornerstone of functionalizing the quinoline core.

General Solvent Selection Workflow

A systematic approach to solvent selection is paramount. The following decision-making process provides a logical framework for narrowing down the optimal solvent or solvent system for a given transformation.

G cluster_0 Initial Considerations cluster_1 Solubility & Stability Screening cluster_2 Mechanistic & Process Considerations A Define Reaction Type (e.g., Amide Coupling, SNAr) B Identify Reactants & Reagents (Substrate, Nucleophile, Base, Catalyst) C Ensure all reactants are sufficiently soluble B->C Solubility is Key D Check for reagent-solvent compatibility & stability (e.g., Fluorinating agents) C->D Safety & Stability E Match solvent properties to reaction mechanism needs (Polarity, Protic/Aprotic) D->E Reaction Mechanism F Consider process parameters (Boiling Point, Workup, Purity) E->F Practicality G Optimal Solvent System F->G Final Selection

Caption: A logical workflow for selecting an optimal solvent system.

Solvent Selection for Key Transformations

Amide & Peptide Coupling

The formation of an amide bond between the quinoline carboxylic acid and an amine is a frequent and critical step. The primary challenge is the acid-base reaction between the carboxylic acid and the amine, which forms an unreactive ammonium carboxylate salt.[10] Coupling agents are used to circumvent this by activating the carboxylic acid.

Causality: The ideal solvent must dissolve the polar carboxylic acid, the amine, and the coupling reagents, while facilitating the formation of the activated intermediate without participating in side reactions.

Recommended Solvents:

  • N,N-Dimethylformamide (DMF): An excellent choice due to its high polarity, aprotic nature, and ability to dissolve a wide range of substrates. It is commonly used with coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N'-dicyclohexylcarbodiimide), and HATU.[1][11]

  • Dichloromethane (DCM): A less polar option, useful when substrates are more lipophilic. It is often used for couplings involving acid chloride intermediates.

  • Acetonitrile (MeCN): A polar aprotic solvent that can be effective, particularly when trying to minimize epimerization.

SolventDielectric Constant (ε)Boiling Point (°C)Key Advantages & Considerations
DMF 36.7153Excellent dissolving power for polar reactants. High boiling point allows for heating if necessary. Can be difficult to remove under vacuum.
DCM 9.140Good for less polar substrates. Easy to remove. Lower boiling point limits reaction temperature.
MeCN 37.582High polarity. Easier to remove than DMF. May have lower solvating power for some complex substrates.
Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a fluorinated quinoline carboxylic acid with a primary amine.

  • Dissolution: Dissolve the fluorinated quinoline carboxylic acid (1.0 eq), the desired amine (1.1 eq), and Hydroxybenzotriazole (HOBt) (0.1 - 1.0 eq) in anhydrous DMF (0.1-0.5 M concentration).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).

  • Coupling Agent Addition: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Esterification

Esterification of the carboxylic acid can be challenging, especially with sterically hindered alcohols like tert-butanol.[12] The choice of method and solvent is critical for success.

Causality: The solvent must accommodate the chosen reaction conditions, whether it's the acidic environment of a Fischer esterification or the activated species in a Steglich esterification.

Recommended Solvents & Conditions:

  • Fischer Esterification: The alcohol reactant (e.g., MeOH, EtOH) is used in large excess, acting as both the solvent and nucleophile, with a catalytic amount of strong acid (H₂SO₄, HCl).[13] This drives the equilibrium toward the product.

  • Steglich Esterification (DCC/DMAP): Typically performed in aprotic solvents like DCM or DMF . DCM is often preferred for its ease of removal and compatibility with the reagents.[12] For more sustainable options, Dimethyl Carbonate (DMC) has been identified as a promising green solvent.[14]

  • Acid Chloride Formation: The carboxylic acid can be converted to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like DCM or Toluene , before reacting with the alcohol.[12][15]

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is invaluable for creating C-C bonds, often by coupling a bromo- or chloro-substituted fluoroquinoline with a boronic acid.

Causality: The key challenge is finding a solvent system that can dissolve both the (often nonpolar) organic halide and the (polar, ionic) inorganic base (e.g., K₂CO₃, Cs₂CO₃) required to activate the boronic acid for transmetalation.[16][17] This necessitates the use of biphasic or polar aprotic solvent systems.

Recommended Solvent Systems:

  • 1,4-Dioxane / Water: A classic and highly effective mixture that provides a homogenous solution for many substrates and bases.[18]

  • Toluene / Water: Another common biphasic system, particularly useful for higher temperature reactions.

  • Tetrahydrofuran (THF) / Water: THF is an excellent solvent, and its high water solubility makes it a good choice for promoting the reaction.[19]

  • DMF or Acetonitrile (MeCN): Can be used in some cases, especially with more soluble organic bases or fluoride-based activators like KF.

G cluster_0 Suzuki Reaction Components A Fluorinated Quinoline Halide (Organic Soluble) E Biphasic Solvent System (e.g., Dioxane/Water) A->E Dissolved in Organic Phase B Boronic Acid (Organic Soluble) B->E Dissolved in Organic Phase C Inorganic Base (K₂CO₃) (Water Soluble) C->E Dissolved in Aqueous Phase D Pd Catalyst (Organic Soluble) D->E Dissolved in Organic Phase F Successful Transmetalation & Coupling E->F

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 5,7-Difluoroquinoline-6-carboxylic acid in organic solvents

Welcome to the Advanced Technical Support Knowledge Base. As researchers and drug development professionals, you are likely aware that fluorinated quinoline derivatives present unique physicochemical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Knowledge Base. As researchers and drug development professionals, you are likely aware that fluorinated quinoline derivatives present unique physicochemical challenges. This guide is engineered to troubleshoot the notoriously poor solubility of 5,7-difluoroquinoline-6-carboxylic acid in organic solvents, providing you with causal explanations, self-validating protocols, and actionable data.

Part 1: Core Knowledge & Causality FAQs

Q1: Why is 5,7-difluoroquinoline-6-carboxylic acid so insoluble in standard organic solvents? A: The insolubility is driven by thermodynamics and molecular geometry. This compound is amphoteric, possessing a basic quinoline nitrogen and an acidic carboxylic acid group. In solid state, it exists predominantly as a zwitterion or forms a highly rigid intermolecular hydrogen-bonded network (dimerization). Furthermore, the fluorine atoms at the 5 and 7 positions withdraw electron density (inductive effect) while increasing the molecule's planarity and lipophilicity. This results in an exceptionally high crystal lattice energy. The thermodynamic cost of cavity formation in non-polar or weakly polar solvents (like Dichloromethane, Ethyl Acetate, or Hexane) is simply too high to overcome this lattice energy.

Q2: Which organic solvents should I use for establishing a baseline solubility? A: You must utilize aprotic, highly polar solvents with strong hydrogen-bond accepting capabilities (Lewis bases). Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the gold standards for initial dissolution because their oxygen atoms can aggressively disrupt the carboxylic acid dimers. Interestingly, research indicates that the solubility of carboxylic acids in certain Lewis-base organic solvents increases remarkably when trace amounts of water are introduced to the organic phase[1]. The water acts as a bridging co-solvent that satisfies hydrogen bonding requirements without precipitating the highly lipophilic fluorinated core.

Q3: How do quinoline carboxylic acids behave in biological assays if they are so insoluble? A: In biological contexts, solubility is often mediated by physiological pH, which ionizes the carboxylic acid, or by binding to transport proteins. Once solubilized, quinoline carboxylic acid derivatives are highly bioactive, known to exert potent anti-inflammatory effects primarily through the direct inhibition of the NF-κB signaling pathway[2].

Pathway A Inflammatory Stimulus B IKK Complex A->B C NF-κB / IκB B->C Phosphorylation D Free NF-κB C->D Degradation of IκB E Gene Transcription (Inflammation) D->E Translocation F Fluoroquinoline Derivatives F->B Inhibition

Caption: Inhibition of the NF-κB inflammatory signaling pathway by quinoline derivatives.

Part 2: Troubleshooting Workflows

When standard dissolution fails, you must alter the physicochemical state of the molecule. The decision tree below outlines the logical progression for selecting a solubility enhancement strategy based on your downstream application.

G A 5,7-Difluoroquinoline- 6-carboxylic acid B Application Type? A->B C Chemical Synthesis B->C Synthesis D Analytical / Assay B->D Analysis E Derivatization (Ester/Amide) C->E F In Situ Salt Formation (TEA/DBU) C->F G Aprotic Polar Solvents (DMSO/DMF) D->G H Co-solvent System (Organic + Trace Water) D->H

Caption: Logical workflow for selecting a solubility enhancement strategy based on application.

Part 3: Advanced Solubilization Methodologies

If your workflow requires the use of less polar organic solvents (e.g., Dichloromethane, Tetrahydrofuran, or Dioxane), you must employ chemical interventions.

Protocol A: In Situ Lipophilic Salt Formation

Causality: Reacting the acid with a bulky, lipophilic organic base deprotonates the carboxylic acid. This breaks the rigid intermolecular hydrogen-bonded dimers and replaces them with a bulky counterion, drastically lowering the crystal lattice energy and allowing solvation by non-polar solvents[3].

  • Suspension: Suspend 1.0 mmol of 5,7-difluoroquinoline-6-carboxylic acid in 10 mL of the target organic solvent (e.g., anhydrous DCM or THF).

  • Base Addition: Add 1.2 equivalents of Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise under continuous magnetic stirring at 25°C.

  • Agitation: Sonicate the mixture for 5–10 minutes. The suspension will transition to a clear solution as the lipophilic ion-pair forms.

  • Self-Validation Checkpoint: Monitor the dissolution visually. To validate chemically, spot the clear solution on a silica TLC plate alongside the free acid. The salt will exhibit a significantly altered Rf value (or streak heavily) compared to the free acid when eluted with a non-polar solvent system, confirming successful ion-pair formation.

Protocol B: Transient Esterification via Acid Chloride

Causality: Converting the carboxylic acid to an ester masks the hydrogen-bond donating -OH group, completely eliminating the zwitterionic character. Esters of quinoline carboxylic acids are highly soluble in a broad spectrum of organic solvents, including dioxane, DMF, and DMSO[4].

  • Activation: Suspend the acid in neat Thionyl Chloride (SOCl₂) or use anhydrous DCM with 1.5 equivalents of Oxalyl Chloride and a catalytic drop of DMF.

  • Reflux: Heat the reaction to reflux for 4–8 hours under an inert atmosphere (Argon/N₂).

  • Self-Validation Checkpoint: Quench a 10 µL aliquot of the reaction mixture in 1 mL of anhydrous methanol. Analyze via LC-MS. The complete disappearance of the starting material mass and the appearance of the methyl ester mass confirms the successful generation of the acid chloride intermediate[4].

  • Derivatization: Concentrate the mixture under reduced pressure to remove excess chlorinating agent. Immediately resuspend the highly soluble acid chloride in your target solvent and react with the desired alcohol or amine.

Part 4: Quantitative Solubility Data

The following table summarizes the expected solubility enhancements when applying the troubleshooting strategies described above. Data is synthesized from proxy fluoroquinolone structural behaviors[3],[5].

Solvent SystemStrategy AppliedEstimated Solubility (mg/mL)Mechanistic Rationale
Water (pH 7.0) Baseline< 0.2High lattice energy; zwitterionic state limits hydration.
Dichloromethane (DCM) Baseline< 0.1Insufficient polarity to break carboxylic acid dimers.
DMSO / DMF Lewis-Base Solvation15.0 - 25.0Strong H-bond acceptors disrupt intermolecular networks.
DCM + TEA (1.2 eq) Salt Formation> 50.0Bulky lipophilic counterion prevents crystal packing.
Dioxane / THF Esterification (Ethyl Ester)> 100.0Elimination of H-bond donors; highly lipophilic product.
Ethyl Acetate + 2% H₂O Co-solvency5.0 - 10.0Trace water bridges H-bonds, enhancing organic phase capacity.

References

  • Ishaq, A., et al. "Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides: Quinoline carboxylic acid derivatives as potent ectonucleotidase inhibitors." ResearchGate. February 2026. [Link]

  • "Enhancing Norfloxacin's Solubility and Antibacterial Activity through Pharmaceutical Salt Formation with Fluorobenzoic Acids." SCIRP.org.[Link]

  • "Various Solvent Systems for Solubility Enhancement of Enrofloxacin." PMC - NIH. [Link]

  • "Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes." UNT Digital Library. February 2026. [Link]

Sources

Optimization

Optimizing yield for 5,7-Difluoroquinoline-6-carboxylic acid coupling reactions

Technical Guide: Optimizing Yield for 5,7-Difluoroquinoline-6-carboxylic Acid Coupling Reactions Introduction 5,7-Difluoroquinoline-6-carboxylic acid is a specialized scaffold often utilized in the synthesis of next-gene...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Optimizing Yield for 5,7-Difluoroquinoline-6-carboxylic Acid Coupling Reactions

Introduction

5,7-Difluoroquinoline-6-carboxylic acid is a specialized scaffold often utilized in the synthesis of next-generation fluoroquinolone antibiotics and kinase inhibitors. Its reactivity profile is dominated by two competing factors:

  • Steric Hindrance: The carboxylic acid at position C6 is flanked by fluorine atoms at C5 and C7 (the "ortho-effect"), significantly retarding nucleophilic attack at the carbonyl carbon.

  • SNAr Susceptibility: The fluorine at C7 is electronically activated by the para-nitrogen of the quinoline ring and the electron-withdrawing carboxyl group at C6. This makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr), often leading to unintended displacement by the amine coupling partner.

This guide provides protocols to maximize the yield of the desired C6-amide while suppressing C7-fluorine displacement.

Module 1: Optimized Amide Coupling Protocols

Protocol A: The High-Yield HATU Method (Recommended for Valuable Amines)

Best for: Small-scale discovery chemistry where yield is prioritized over reagent cost.

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen because the 7-azabenzotriazole moiety (HOAt) accelerates the coupling of sterically hindered acids more effectively than HOBt. Fast activation kinetics are crucial to outcompete the slower SNAr side reaction.

Step-by-Step:

  • Dissolution: Dissolve 5,7-difluoroquinoline-6-carboxylic acid (1.0 equiv) in anhydrous DMF or NMP (0.1 M concentration). Note: DCM is often a poor solvent for this zwitterionic acid.

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (2.0 equiv). Stir for 5 minutes.

  • Activation: Add HATU (1.1 equiv) at 0°C . Stir for 15–30 minutes to form the activated ester. Critical: Do not add the amine yet.

  • Coupling: Add the amine (1.1 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS. Do not heat unless absolutely necessary.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat. NaHCO₃, and brine.

Protocol B: The Acid Chloride Method (Scalable)

Best for: Scale-up (>10g) or unreactive/hindered amines.

Rationale: Converting the hindered acid to a highly reactive acid chloride overcomes the steric barrier of the ortho-fluorines.

Step-by-Step:

  • Chlorination: Suspend the acid in dry DCM (with cat. DMF) or neat Thionyl Chloride (SOCl₂). Heat to reflux for 1–2 hours until the solution clears.

  • Evaporation: Remove SOCl₂ strictly under vacuum. Residual SOCl₂ will consume your amine.

  • Coupling: Redissolve the crude acid chloride in dry DCM or THF. Cool to -10°C .

  • Addition: Add the amine (1.0 equiv) and a non-nucleophilic base (e.g., Pyridine or Et₃N, 2.5 equiv) slowly.

  • Control: Keep the temperature low (< 0°C) for the first hour to prevent SNAr at the C7 position.

Module 2: Troubleshooting & Optimization Logic

Issue 1: Low Conversion / Starting Material Remains
  • Cause: The C5/C7 fluorines create a "steric wall," preventing the amine from attacking the activated ester.

  • Solution: Switch from EDC/HOBt to HATU or COMU . If using HATU, ensure you allow sufficient time (30 mins) for the activated ester to form before adding the amine.

  • Alternative: Use the Acid Chloride method (Protocol B).

Issue 2: Formation of "M+Amine-HF" Byproduct
  • Cause: This is the SNAr side reaction . Your amine nucleophile attacked the C7-Fluorine instead of (or in addition to) the C6-Carbonyl.

  • Diagnostic: LC-MS shows a peak with mass [Product - 20 + Amine Mass].

  • Solution:

    • Lower Temperature: SNAr has a higher activation energy than acyl substitution. Run the coupling at 0°C or -10°C.

    • Reduce Base: High pH increases the nucleophilicity of the amine, promoting SNAr. Use the minimum amount of DIPEA (2.0 equiv).

    • Order of Addition: Ensure the acid is fully activated before the amine sees it.

Issue 3: Poor Solubility
  • Cause: The quinoline nitrogen and carboxylic acid form a zwitterion that is insoluble in DCM/EtOAc.

  • Solution: Use polar aprotic solvents like DMF , DMA , or NMP . For workup, if the product is also polar, avoid aqueous washes; instead, pour the reaction into water to precipitate the product, or use reverse-phase flash chromatography (C18).

Module 3: Visualizations

Figure 1: Reaction Optimization Decision Tree

Caption: Logical flow for selecting the optimal coupling strategy based on amine type and scale.

CouplingStrategy Start Start: 5,7-Difluoroquinoline-6-COOH Coupling ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale Small Scale (<1g) ScaleCheck->SmallScale LargeScale Large Scale (>10g) ScaleCheck->LargeScale AmineType Amine Nucleophilicity? SmallScale->AmineType AcidCl Protocol B: SOCl2 -> Acid Chloride (Overcomes steric bulk) LargeScale->AcidCl HATU Protocol A: HATU/DIPEA (Fast activation, mild temp) AmineType->HATU Standard/Valuable Amine AmineType->AcidCl Unreactive/Hindered Amine Problem Is SNAr Byproduct Observed? HATU->Problem AcidCl->Problem Solution 1. Lower Temp to -10°C 2. Reduce Base Equiv. 3. Pre-activate longer Problem->Solution Yes

Figure 2: Competing Pathways (Amidation vs. SNAr)

Caption: Mechanism showing the desired path (Amidation) vs. the unwanted side reaction (SNAr at C7).

Mechanism SM 5,7-Difluoro-6-COOH Activated Activated Ester (O-At / O-Su) SM->Activated HATU/Base PathA Path A: Amidation (Kinetic Product) Activated->PathA Amine attack at C=O (Fast at 0°C) PathB Path B: SNAr at C7 (Thermodynamic Byproduct) Activated->PathB Amine attack at C7-F (Favored by Heat/Excess Base) Product Desired Amide PathA->Product Byproduct 7-Amino-5-fluoro-amide PathB->Byproduct

Frequently Asked Questions (FAQs)

Q: Can I use EDC/HOBt for this coupling? A: It is not recommended. The steric hindrance from the 5,7-difluoro pattern makes EDC coupling very slow. Slow coupling increases the residence time of the free amine, thereby increasing the risk of the SNAr side reaction at the C7 position.

Q: Why is the C7 fluorine displaced and not the C5 fluorine? A: The C7 position is para to the quinoline nitrogen. The ring nitrogen acts as an electron sink (via resonance), activating the C2 and C4 positions (relative to itself). In the quinoline numbering system, C7 corresponds to a position activated by this effect, making it significantly more electrophilic than C5.

Q: My product is stuck in the aqueous layer during workup. What should I do? A: 5,7-difluoroquinoline derivatives can be polar.

  • Saturate the aqueous layer with NaCl (brine) or solid NaCl.

  • Extract with 2-MeTHF (2-Methyltetrahydrofuran) or DCM:IPA (3:1) instead of pure EtOAc.

  • Alternatively, simply crash the product out by adding water to the DMF reaction mixture and filtering the solid.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution (SNAr). Retrieved from [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Retrieved from [Link]

Troubleshooting

Purification methods for 5,7-Difluoroquinoline-6-carboxylic acid by recrystallization

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in isolating high-purity fluorinated heterocyclic intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in isolating high-purity fluorinated heterocyclic intermediates.

Commercial building blocks like 5,7-Difluoroquinoline-6-carboxylic acid (CAS 1398504-28-3) [1] present unique purification hurdles. Researchers often make the mistake of treating this molecule like a standard aromatic carboxylic acid. In reality, the highly electronegative fluorine atoms at the 5- and 7-positions exert a strong inductive (-I) electron-withdrawing effect. This fundamentally alters the electron density of the quinoline core, significantly lowering the pKa of both the basic quinoline nitrogen and the acidic carboxylic acid compared to unsubstituted quinoline-6-carboxylic acid (which has a baseline pKa of ~3.05) [3].

Understanding this zwitterionic character and the hydrophobic nature of the difluoro-substitution is the key to mastering its recrystallization. Below is our definitive troubleshooting guide and validated protocol matrix.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my product "oil out" (Liquid-Liquid Phase Separation) instead of forming crystals during cooling? The Causality: Oiling out occurs when the melting point of the solute in the solvent-rich phase is lower than the saturation temperature. For highly fluorinated aromatics, rapid cooling in polar aprotic/protic mixtures (like DMF/Water) forces the hydrophobic compound out of solution too quickly. The fluorines clash with the highly polar water anti-solvent, causing a hydrophobic collapse into a supersaturated liquid phase rather than ordered crystal nucleation. The Fix: Do not crash-cool. Lower your initial solute concentration by 15%, decrease the cooling rate to a strictly controlled 0.1 °C/min, and introduce pure seed crystals exactly at the cloud point to provide a nucleation template.

Q2: How do I separate des-fluoro (mono-fluoro) impurities from the target di-fluoro product? The Causality: Mono-fluoro impurities are notoriously difficult to remove because their van der Waals radii and general solubility profiles closely mimic the target di-fluoro compound. However, the loss of one electronegative fluorine atom subtly increases the basicity of the quinoline nitrogen. The Fix: Exploit this slight pKa differential using Glacial Acetic Acid recrystallization [2]. Acetic acid acts as a discriminating proton donor; the slightly more basic mono-fluoro impurity remains highly soluble as an acetate salt, while the less basic 5,7-difluoro product crystallizes out as the neutral species.

Q3: Why is my recovery yield exceptionally low when using standard ethanol/water mixtures? The Causality: Because the molecule is amphoteric, it possesses a specific isoelectric point (pI)—the pH at which the molecule carries no net electrical charge and is least soluble. If the pH of your aqueous alcohol mixture is not strictly adjusted to this pI, the compound remains partially ionized (either as a carboxylate anion or a quinolinium cation) and remains highly soluble in the aqueous phase. The Fix: Transition to an Isoelectric Precipitation method. Titrate the solution to the exact calculated pI (typically between pH 2.5 and 3.0) to force the equilibrium toward the insoluble zwitterion/neutral acid.

Part 2: Validated Experimental Protocols

Every protocol described here is designed as a self-validating system. You must verify the physical state of the solution at each checkpoint before proceeding.

Protocol A: Isoelectric Precipitation (pH-Driven Crystallization)

Best for: Clearing inorganic salts and highly polar byproducts.

  • Dissolution: Suspend 10.0 g of crude 5,7-Difluoroquinoline-6-carboxylic acid in 100 mL of deionized water. Slowly add 1M NaOH dropwise under vigorous stirring until the solid completely dissolves (pH ~8.5 - 9.0). Self-Validation: The solution must be entirely transparent; any remaining turbidity indicates non-acidic organic impurities.

  • Clarification: Perform a polish filtration through a 0.45 µm PTFE membrane to remove insoluble particulates.

  • Isoelectric Titration: Transfer the filtrate to a reactor equipped with a calibrated pH probe. Under moderate stirring at 20 °C, add 5% aqueous Acetic Acid dropwise.

  • Nucleation & Aging: As the pH approaches ~3.5, the solution will turn cloudy. Pause addition and allow the suspension to age for 30 minutes to build a robust crystal lattice. Continue adding acid until the pH stabilizes at the isoelectric point (pH 2.5 - 3.0).

  • Isolation: Filter the resulting thick slurry. Wash the filter cake with 2 x 20 mL of ice-cold water, followed by 10 mL of cold ethanol. Dry under vacuum at 50 °C for 12 hours.

Protocol B: Glacial Acetic Acid Recrystallization

Best for: Clearing structurally similar organic impurities (e.g., mono-fluoro analogs), adapted from scalable quinolone antibiotic syntheses [2].

  • Hot Dissolution: Suspend 10.0 g of crude product in 40 mL of Glacial Acetic Acid in a round-bottom flask. Heat to 85 °C under an inert nitrogen atmosphere until complete dissolution occurs.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed sintered glass funnel to remove any cross-linked polymeric impurities.

  • Anti-Solvent Addition: Return the filtrate to the heat source (85 °C). Slowly add deionized water dropwise until the first permanent turbidity (cloud point) is observed. Add 1 mL of Glacial Acetic Acid to just clear the solution.

  • Controlled Crystallization: Program the heating mantle to cool the solution at a rate of 0.1 °C/min down to 15 °C. Self-Validation: Crystals should appear as distinct needles or prisms. If droplets form on the flask walls, oiling out has occurred; immediately reheat to 85 °C and add more acetic acid.

  • Isolation: Filter the crystalline mass, wash with 20 mL of cold Isopropanol to displace the acetic acid, and dry under high vacuum at 60 °C.

Part 3: Solvent Selection Matrix

Summarizing quantitative solubility and clearance data is critical for process optimization. Use the table below to select the appropriate solvent system based on your specific crude profile.

Solvent SystemHot SolubilityCold SolubilityImpurity ClearanceRecommended Use Case
Glacial Acetic Acid High (>250 mg/mL)Low (<10 mg/mL)Excellent (Mono-fluoro)Removal of structurally similar organic impurities via pKa discrimination.
Acetone / Water (4:1) Moderate (~150 mg/mL)Low (<15 mg/mL)Good (Polar organics)Scalable crystallization for late-stage intermediates; yields stable polymorphs.
Ethanol / Water (pH 3.0) Moderate (~100 mg/mL)Very Low (<5 mg/mL)Good (Inorganic salts)Isoelectric precipitation; requires precise pH control for high recovery.
DMF / Water (1:3) Very High (>300 mg/mL)Very Low (<2 mg/mL)Moderate (General)General bulk purification; high risk of oiling out if cooling is not controlled.

Part 4: Recrystallization Decision Workflow

To ensure reproducibility, follow this logical decision tree to select your purification strategy.

RecrystallizationWorkflow Start Crude 5,7-Difluoroquinoline- 6-carboxylic Acid Decision Identify Primary Impurity Profile Start->Decision ImpA Structurally Similar (e.g., Mono-fluoro) Decision->ImpA Organic Analogs ImpB Inorganic Salts & Polar Byproducts Decision->ImpB Aqueous Soluble MethA Protocol B: Glacial Acetic Acid Recrystallization ImpA->MethA Exploit pKa & H-bonding MethB Protocol A: Isoelectric Precipitation (pH 2.5 - 3.0) ImpB->MethB Exploit Zwitterion pI

Caption: Workflow for selecting the optimal recrystallization method based on impurity profile.

References

  • An Efficient and Scalable Synthesis of Quinolone 006 Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]

Optimization

Technical Support Center: Resolving Decarboxylation Issues with 5,7-Difluoroquinoline-6-carboxylic Acid

Welcome to the technical support center for the decarboxylation of 5,7-Difluoroquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the decarboxylation of 5,7-Difluoroquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical synthetic step. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the successful synthesis of 5,7-Difluoroquinoline.

I. Fundamental Principles & FAQs

This section addresses the foundational questions regarding the decarboxylation of this specific substrate.

Q1: What is the primary goal of decarboxylating 5,7-Difluoroquinoline-6-carboxylic acid?

The primary objective is the removal of the carboxylic acid group (-COOH) from the 6-position of the quinoline ring to yield the parent heterocycle, 5,7-Difluoroquinoline[1]. This reaction is a critical step in synthetic pathways where the carboxylic acid group was initially required to direct substitution patterns or facilitate synthesis, but is not present in the final target molecule. The reaction proceeds by eliminating carbon dioxide (CO₂), typically upon heating or with catalytic assistance[2].

Q2: What are the standard methods for decarboxylating heteroaromatic carboxylic acids?

Decarboxylation of aromatic and heteroaromatic carboxylic acids often requires more forcing conditions than for other types of acids, such as β-keto acids[3]. The two most prevalent and effective methods are:

  • Thermal Decarboxylation: This involves heating the substrate, either neat or in a high-boiling point solvent, to a temperature sufficient to induce the elimination of CO₂. The stability of the resulting carbanion intermediate is a key factor in determining the required temperature.

  • Metal-Catalyzed Decarboxylation: Transition metals, particularly copper and its salts, are widely used to facilitate this reaction at lower temperatures[4]. The reaction is commonly performed by heating the carboxylic acid in a high-boiling solvent like quinoline with copper powder or copper salts (e.g., CuO, Cu₂O, CuSO₄)[5][6]. The metal is believed to form a carboxylate complex that stabilizes the transition state for CO₂ elimination[5].

Q3: Why are high-boiling point solvents like quinoline or Dowtherm A often used?

Many aromatic carboxylic acids are thermally stable and require high temperatures (often >200 °C) to decarboxylate efficiently[7][8]. Solvents like quinoline (b.p. ~237 °C) and Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. ~257 °C) are used because they can achieve these high temperatures at atmospheric pressure, ensuring a stable and consistent reaction environment[8]. Furthermore, quinoline can also act as a basic catalyst and a ligand in copper-catalyzed reactions, enhancing the reaction rate[5].

II. Troubleshooting Guide: Common Issues & Solutions

This section provides a structured approach to diagnosing and resolving common experimental problems.

Q4: My reaction shows low or no conversion. What are the potential causes and how can I fix them?

Low or no conversion is the most common issue. The root cause typically falls into one of three categories: insufficient energy, catalyst inefficiency, or starting material impurity.

  • Cause 1: Insufficient Temperature. The energy barrier for decarboxylation may not have been overcome.

    • Solution: Ensure your reaction is reaching the target temperature. Use a calibrated thermometer or probe placed directly in the reaction mixture. If using a high-boiling solvent, gradually increase the temperature by 10-15 °C increments, monitoring for CO₂ evolution or changes on TLC/HPLC. For some quinoline carboxylic acids, temperatures approaching 300 °C may be necessary for thermal decomposition[7].

  • Cause 2: Ineffective Catalyst (for metal-catalyzed reactions). The copper catalyst may be inactive or used in an insufficient amount.

    • Solution: Use freshly purchased, high-purity copper powder or salts. If using copper powder, consider pre-activation by washing with dilute HCl to remove surface oxides, followed by rinsing with water and ethanol, and drying under vacuum. Ensure the catalyst is well-dispersed in the reaction mixture through vigorous stirring.

  • Cause 3: Solvent Issues. The solvent may not be suitable or may contain impurities (e.g., water) that can interfere with the reaction.

    • Solution: Use anhydrous, high-purity solvents. If water is a concern, consider performing the reaction under an inert atmosphere (Nitrogen or Argon) to prevent both oxidative side reactions and the introduction of moisture.

  • Cause 4: Purity of Starting Material. Impurities in the 5,7-Difluoroquinoline-6-carboxylic acid can inhibit the reaction.

    • Solution: Confirm the purity of your starting material by NMR and melting point. Recrystallize if necessary before proceeding with the decarboxylation.

Q5: I'm observing significant side product formation and my yield is poor. What are the likely side reactions?

The presence of two fluorine atoms on the quinoline ring introduces the possibility of specific side reactions, particularly under harsh conditions.

  • Side Reaction 1: Defluorination. At high temperatures, especially in the presence of nucleophilic species, one or both fluorine atoms could be displaced. This is a known degradation pathway for some fluoroquinolone antibiotics under advanced oxidation conditions[9].

    • Mitigation: Attempt the reaction at the lowest possible effective temperature. A metal-catalyzed approach is strongly recommended as it generally allows for milder conditions than purely thermal methods[10][11].

  • Side Reaction 2: Polymerization/Decomposition. At very high temperatures, aromatic compounds can degrade or polymerize, leading to the formation of intractable tar.

    • Mitigation: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction closely and stop it as soon as the starting material is consumed. Using a solvent helps to moderate the temperature and prevent localized overheating that can occur when heating a neat solid.

  • Side Reaction 3: Reaction with Solvent. If using a reactive solvent, it may participate in side reactions.

    • Mitigation: Choose a robust, high-boiling solvent known for its inertness, such as Dowtherm A or diphenyl ether[8].

Below is a troubleshooting workflow to help diagnose and resolve common decarboxylation issues.

G start Decarboxylation Issue: Low Yield / No Product check_conversion 1. Confirm Low Conversion (TLC, HPLC, NMR) start->check_conversion temp_path Problem: Temperature check_conversion->temp_path If conversion is low catalyst_path Problem: Catalyst check_conversion->catalyst_path If thermal method fails or for catalyzed reactions solvent_path Problem: Solvent/Purity check_conversion->solvent_path If other factors are ruled out side_products 2. Side Products Observed? check_conversion->side_products If conversion is good, but yield is low increase_temp Solution: - Verify reaction temp. - Increase heat by 10-15°C - Switch to higher boiling solvent temp_path->increase_temp check_catalyst Solution: - Use fresh/activated Cu catalyst - Ensure vigorous stirring - Consider different Cu salt (CuO, Cu₂O) catalyst_path->check_catalyst check_purity Solution: - Use anhydrous solvent - Run under inert gas (N₂/Ar) - Recrystallize starting material solvent_path->check_purity lower_temp Solution: - Lower reaction temp - Reduce reaction time - Switch to a catalyzed method side_products->lower_temp Yes

Caption: Troubleshooting workflow for decarboxylation.

Q6: How can I effectively monitor the progress of the reaction?

Proper reaction monitoring is crucial to maximize yield and minimize side product formation. A multi-faceted approach is often best.

  • Thin-Layer Chromatography (TLC): This is the simplest method. The product, 5,7-Difluoroquinoline, will be significantly less polar than the starting carboxylic acid. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to achieve good separation. The starting material should remain near the baseline while the product moves up the plate.

  • Gas Evolution: Decarboxylation releases CO₂ gas. The reaction can be monitored by observing the rate of bubbling. For quantitative analysis, the evolved CO₂ can be passed through a bubbler containing a solution of Ba(OH)₂ or Ca(OH)₂, where the formation of a BaCO₃/CaCO₃ precipitate indicates CO₂ production[12].

  • Spectroscopy (IR, NMR):

    • FTIR Spectroscopy: This can be a powerful tool for real-time monitoring. You would track the disappearance of the strong, broad O-H stretch (~3000 cm⁻¹) and the C=O stretch (~1700 cm⁻¹) of the carboxylic acid[13].

    • ¹H NMR: Periodically take small aliquots from the reaction (if feasible), quench, and extract them. Analyze the crude sample by ¹H NMR to determine the ratio of starting material to product.

III. Recommended Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific lab conditions and scale.

Protocol 1: Copper-Catalyzed Decarboxylation in Quinoline

This is often the most reliable method for quinoline carboxylic acids[5]. It leverages both a catalyst and a high-boiling solvent.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet, add 5,7-Difluoroquinoline-6-carboxylic acid (1.0 eq).

  • Reagents: Add activated copper powder (0.2 eq) and anhydrous quinoline (enough to create a 0.5 M to 1.0 M solution).

  • Inert Atmosphere: Purge the system with an inert gas for 15-20 minutes.

  • Heating: Heat the mixture with vigorous stirring to 200-220 °C. The reaction progress should be monitored by TLC.

  • Workup: Once the starting material is consumed (typically 2-6 hours), cool the reaction to room temperature. Dilute the mixture with a larger volume of an organic solvent like Ethyl Acetate or Dichloromethane.

  • Purification:

    • Filter the mixture through a pad of Celite to remove the copper catalyst.

    • Wash the organic solution sequentially with 1M HCl (to remove quinoline), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Thermal Decarboxylation in Dowtherm A

This method is an alternative if a copper-free system is desired[8].

  • Setup: Assemble the same apparatus as in Protocol 1. Add 5,7-Difluoroquinoline-6-carboxylic acid (1.0 eq) to the flask.

  • Solvent: Add Dowtherm A to create a stirrable slurry/solution.

  • Heating: Under an inert atmosphere, heat the mixture to ~250 °C. Monitor the reaction by TLC. Note that thermal decarboxylation may require higher temperatures and longer reaction times than the catalyzed version.

  • Workup & Purification: The workup is similar to Protocol 1, but without the need to remove a catalyst. Since Dowtherm A is very non-polar and high-boiling, purification will likely require vacuum distillation or silica gel chromatography to separate the product from the solvent.

Below is a simplified diagram illustrating the key steps in the proposed copper-catalyzed mechanism.

G Start 5,7-Difluoroquinoline- 6-carboxylic Acid + Cu Complex Formation of Copper(I) Carboxylate Complex Start->Complex Coordination Elimination Thermal Elimination of CO₂ Complex->Elimination Heat (Δ) Intermediate Aryl-Copper Intermediate Elimination->Intermediate Product Protonolysis (from trace H⁺) yields 5,7-Difluoroquinoline Intermediate->Product

Caption: Simplified mechanism for copper-catalyzed decarboxylation.

Data Summary: Comparison of Methods
ParameterThermal DecarboxylationCopper-Catalyzed Decarboxylation
Temperature Typically higher (230-300 °C)[7]Generally lower (180-230 °C)[5]
Catalyst NoneCopper powder, CuO, Cu₂O[5][6]
Common Solvents Dowtherm A, Diphenyl ether[8]Quinoline, NMP
Pros - Cleaner (no metal contamination) - Simpler reaction mixture- Milder conditions[10] - Often faster and higher yielding - Less risk of thermal decomposition
Cons - High energy input - Risk of side reactions (defluorination)- Catalyst removal required - Potential for metal contamination in product

IV. References

  • Agilent. (n.d.). Fast, Easy, and Reliable Monitoring of THCA and CBDA Decarboxylation in Cannabis Flower and Oil Samples. Agilent Technologies. Retrieved from

  • Liskey, C. (2009, October 19). TRANSITION METAL-CATALYZED DECARBOXYLATIVE CARBON–CARBON BOND FORMATION. University of Illinois Urbana-Champaign, Department of Chemistry. Retrieved from

  • Shang, R., & Ilies, L. (2017). Metal-Catalyzed Decarboxylative C–H Functionalization. Chemical Reviews, 117(13), 9086-9139. Retrieved from

  • Wang, G., et al. (2019). A novel method for monitoring of Δ 9 -tetrahydrocannabinolic acid and cannabidiolic acid thermal decarboxylation reactions in cannabis plant. ResearchGate. Retrieved from

  • Chen, Z., et al. (2020). Bimetallic Cooperative Catalysis for Decarbonylative Heteroarylation of Carboxylic Acids via C–O/C–H Coupling. Journal of the American Chemical Society, 142(26), 11438-11448. Retrieved from

  • Mitra, S., et al. (2015). Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption. Journal of Materials Chemistry A, 3(34), 17658-17662. Retrieved from

  • Cairncross, A., et al. (1970). The Copper-Quinoline Decarboxylation. Journal of the American Chemical Society, 92(10), 3189-3190. Retrieved from [Link]

  • Gigopulu, O., et al. (2022). A unique approach for in-situ monitoring of the THCA decarboxylation reaction in solid state. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 267, 120471. Retrieved from

  • Shang, R., & Liu, L. (2016). Transition Metal-Catalyzed Decarboxylation and Decarboxylative Cross-Couplings. ResearchGate. Retrieved from

  • Chen, J., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics, 12(3), 205. Retrieved from

  • Reddit User Discussion. (2024). Method of Measuring Decarboxylation? r/chemistry. Retrieved from

  • LNEYA. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating? LNEYA Industrial Chillers Manufacturer. Retrieved from

  • Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 49(1), 1032-1037. Retrieved from

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Retrieved from

  • Organic Chemistry Portal. (n.d.). Decarboxylations. Retrieved from [Link]

  • PubChem. (n.d.). 5,7-Difluoroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, January 9). Decarboxylation of Carboxylic Acids. YouTube. Retrieved from [Link]

  • Gandomi-Ravandi, S., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Pharmaceutical Sciences, 27(4), 488-503. Retrieved from

  • Allen, M. (2025, June 18). Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. Allen Institute. Retrieved from [Link]

  • Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 26, 24. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Separation of Fluorinated Quinoline Isomers

Welcome to the Advanced Chromatography Support Center. The separation of fluorinated positional isomers of quinoline (e.g., 6-fluoroquinoline vs.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. The separation of fluorinated positional isomers of quinoline (e.g., 6-fluoroquinoline vs. 7-fluoroquinoline) presents a notorious challenge in pharmaceutical method development. Because these isomers possess nearly identical lipophilicity and molar volumes, traditional reversed-phase approaches often fail.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve baseline resolution and ideal peak shapes for these challenging heterocycles.

Diagnostic Workflow

Use the following decision tree to diagnose and resolve common chromatographic failures when analyzing fluorinated quinolines.

G Start Analyze Fluorinated Quinoline Isomers CheckRes Evaluate Isomer Resolution (Rs) Start->CheckRes Coelution Rs < 1.5 (Co-elution)? CheckRes->Coelution SwitchPFP Switch to PFP Column (Enable π-π & Dipole) Coelution->SwitchPFP Yes (C18 fails) CheckTail Evaluate Peak Tailing (As) Coelution->CheckTail No SwitchPFP->CheckTail Tailing As > 1.5 (Severe Tailing)? CheckTail->Tailing AdjustpH Lower pH to 2.5 or Use CSH-PFP Tailing->AdjustpH Yes (Silanol interaction) Optimize Use Methanol Modifier & Optimize Gradient Tailing->Optimize No AdjustpH->Optimize Validated Method Validated (Rs > 1.5, As < 1.2) Optimize->Validated

Workflow for resolving co-elution and peak tailing of fluorinated quinoline isomers.

Frequently Asked Questions (FAQs)

Q1: My fluorinated quinoline positional isomers co-elute perfectly on a standard C18 column. Why does this happen, and how can I resolve them? A: Standard C18 columns separate analytes almost exclusively based on hydrophobic (dispersive) interactions. Because positional isomers of fluorinated quinolines share identical molecular weights and nearly identical LogP values, a C18 phase cannot distinguish them. The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide orthogonal selectivity through multiple retention mechanisms:


 interactions, dipole-dipole interactions, and shape selectivity[1]. The highly electronegative fluorine atoms on the PFP ligand create a 

-acidic surface that interacts strongly with the

-basic quinoline ring. Furthermore, the exact position of the fluorine on the quinoline alters its local dipole moment, which the PFP phase can differentiate via strong dipole-dipole interactions[2].

Q2: I switched to a PFP column, but I am observing severe peak tailing (Asymmetry factor > 2.0). What causes this? A: Peak tailing for basic heterocycles like quinolines (pKa ~4.9) is primarily caused by secondary ion-exchange interactions. At neutral or slightly acidic pH, the basic nitrogen atom becomes protonated. Simultaneously, unreacted, residual silanol groups (Si-OH) on the silica surface (pKa ~3.5–4.5) become deprotonated (Si-O⁻). The resulting electrostatic attraction between the protonated quinoline and the anionic silanols causes severe secondary retention and tailing[3]. The Solution: Lower the mobile phase pH to 2.5–3.0 using a formate or phosphate buffer. This ensures the quinoline remains fully protonated while simultaneously protonating (neutralizing) the acidic silanols, thereby shutting down the secondary electrostatic interactions[3]. Alternatively, utilize a Charged Surface Hybrid (CSH) PFP column, which maintains a slight positive surface charge at low pH to electrostatically repel the basic analytes[4].

Q3: Does the choice of organic modifier (Methanol vs. Acetonitrile) matter when using a PFP column for these isomers? A: Yes, the choice of modifier is critical. Acetonitrile is a


-electron-rich solvent that can actively compete with the quinoline analytes for the 

interaction sites on the PFP stationary phase, effectively masking the column's unique selectivity. The Solution: Use Methanol as the organic modifier. Methanol is protic and does not participate in

interactions, allowing the PFP stationary phase to fully engage with the fluorinated quinoline isomers, maximizing resolution[2].

Quantitative Data Summary

The following table summarizes the expected chromatographic performance of fluorinated quinoline isomers across different stationary phases and pH conditions.

ParameterStandard C18 (pH 7.0)PFP Silica (pH 7.0)PFP Silica (pH 2.5)CSH PFP (pH 2.5)
Primary Retention Mechanism Hydrophobic (Dispersive)

, Dipole, Steric

, Dipole, Steric

, Dipole, Steric
Isomer Selectivity (

)
~1.00 (Co-elution)> 1.10> 1.10> 1.15
Peak Asymmetry (

)
> 2.0 (Severe Tailing)> 2.5 (Severe Tailing)1.3 - 1.5 (Moderate)1.0 - 1.1 (Ideal)
Resolution (

)
0.0< 1.0 (Due to tailing)> 1.5 (Baseline)> 2.0 (Robust Baseline)

Table 1: Impact of stationary phase chemistry and mobile phase pH on the separation of fluorinated quinoline isomers.

Self-Validating Experimental Protocol

To guarantee reproducibility and scientific integrity, follow this self-validating methodology for developing a PFP-based separation method.

Step 1: Column Selection & Equilibration
  • Install a high-efficiency PFP column (e.g., 100 x 2.1 mm, 1.7 µm). If analyzing highly basic derivatives, prioritize a Charged Surface Hybrid (CSH) PFP particle to minimize silanol interactions[4].

  • Validation Checkpoint: Flush the column with 20 column volumes (CV) of the starting mobile phase. Monitor the baseline pressure and UV signal. Pass criteria: The baseline drift must be < 1 mAU/min, and pressure ripple must be < 1%, validating complete column equilibration.

Step 2: Mobile Phase Preparation (pH Control)
  • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust the pH precisely to 2.5 using pure formic acid. Causality: This specific pH ensures the quinoline nitrogen is protonated for consistent retention while neutralizing residual silanols to prevent tailing[3].

  • Mobile Phase B (Organic): Use 100% LC-MS grade Methanol. Avoid Acetonitrile to preserve

    
     interactions[2].
    
  • Validation Checkpoint: Measure the pH of Mobile Phase A after adding the buffer salt but before mixing with any organics. Calibrate the pH meter using fresh pH 2.0 and 4.0 standards.

Step 3: Gradient Optimization
  • Program a shallow gradient: 5% B to 60% B over 15 minutes (flow rate: 0.4 mL/min for a 2.1 mm ID column). Fluorinated isomers often require shallow gradients (e.g., 2-3% change per minute) to maximize the subtle dipole-dipole selectivity differences.

  • Validation Checkpoint: Perform a blank injection (sample diluent only). Pass criteria: No ghost peaks or system peaks should elute within the expected retention window of the quinoline isomers.

Step 4: System Suitability & Self-Validation
  • Inject a system suitability standard containing a mixture of the fluorinated quinoline isomers.

  • Calculate the Tailing Factor (

    
    ) at 5% peak height for the most retained isomer.
    Validation criteria: 
    
    
    
    must be < 1.2. (If
    
    
    > 1.2, verify the accuracy of your mobile phase pH).
  • Calculate the Resolution (

    
    ) between the critical isomer pair.
    Validation criteria: 
    
    
    
    must be
    
    
    1.5. (If
    
    
    < 1.5, decrease the gradient slope to 1.5% B/min to increase interaction time with the PFP phase).

References

  • [4] Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters. URL:[Link]

  • [2] LCGC International. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Chromatography Online. URL:[Link]

  • [1] LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. URL:[Link]

Sources

Optimization

Overcoming steric hindrance in 5,7-Difluoroquinoline-6-carboxylic acid derivatives

Executive Summary: The "Ortho-Effect" Challenge The 5,7-difluoroquinoline-6-carboxylic acid scaffold presents a classic yet severe case of ortho-disubstituted steric hindrance . The carboxylic acid at position C6 is "san...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ortho-Effect" Challenge

The 5,7-difluoroquinoline-6-carboxylic acid scaffold presents a classic yet severe case of ortho-disubstituted steric hindrance . The carboxylic acid at position C6 is "sandwiched" between two fluorine atoms at C5 and C7. While fluorine is relatively small (Van der Waals radius ~1.47 Å), the combined effect of steric crowding and electronic repulsion (from the lone pairs of the ortho-fluorines) significantly raises the activation energy for nucleophilic attack at the carbonyl carbon.

Standard coupling reagents (EDC, DCC) often fail to generate the active ester or suffer from slow kinetics that allow hydrolysis to compete effectively. This guide provides field-proven protocols to overcome this barrier, drawing parallels to the synthesis of Lifitegrast (which contains a structurally homologous 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid core).

Diagnostic & Troubleshooting (Q&A)

Category A: Amide Coupling Failures[1]

Q1: I am using EDC/NHS or HBTU/DIPEA, but I only recover unreacted starting material. Is the carboxylic acid unreactive? A: The acid is not unreactive, but it is kinetically shielded . The ortho-fluorines block the approach of the bulky active ester intermediates formed by HBTU/EDC.

  • Diagnosis: The active ester (OBt or OAt) is too bulky to form efficiently or is too shielded for the amine to attack.

  • Solution: Switch to a "minimalist" activation strategy. Use Acid Chlorides (via Oxalyl Chloride) or Acyl Fluorides (via TFFH). These intermediates are smaller and more electrophilic than HOBt esters.

Q2: I tried HATU, but the yield is low (<30%). Why didn't the "gold standard" work? A: While HATU is powerful, the 7-azabenzotriazole leaving group is still bulky. In 2,6-disubstituted systems, the rate of amine attack on the HATU-active ester can be slower than the rate of hydrolysis (by trace water) or guanidinylation of the amine.

  • Fix: Use T3P (Propylphosphonic anhydride) .[1][2] T3P activates the acid as a mixed anhydride which is less sterically demanding and often drives reactions to completion in hindered systems where HATU fails.

Q3: Can I use the Acid Chloride method for chiral amines? A: Yes, but with caution. The 5,7-difluoroquinoline core is achiral, so you cannot racemize the acid. However, the high reactivity of the acid chloride can cause epimerization of the amine partner if it has an


-chiral center (via ketene formation or strong base abstraction).[2]
  • Recommendation: If the amine is chiral, use T3P with a mild base like N-Methylmorpholine (NMM) or Sym-Collidine at 0°C to minimize epimerization risk.

Category B: Regioselectivity & Side Reactions

Q4: I am seeing a side product where the amine substituted one of the fluorines. What happened? A: You have triggered an SNAr reaction . The 5,7-difluoro positions are activated by the electron-withdrawing carboxylic acid (or its activated derivative) and the quinoline nitrogen.

  • Mechanism: If you use a strong base (like excess TEA/DIPEA) and heat, the amine can attack C7 (para to the quinoline nitrogen in the other ring, or ortho to the activating COOH derivative).

  • Prevention: Keep the reaction temperature low (<0°C initially) and avoid large excesses of base. Use non-nucleophilic bases like DIPEA or 2,6-Lutidine .

Decision Tree & Mechanism Visualization

The following diagram illustrates the steric blockade and the logic flow for selecting the correct activation method.

StericOvercome Start Substrate: 5,7-Difluoroquinoline-6-COOH Problem Challenge: Ortho-F Steric/Electronic Blockade Start->Problem Decision Is the Amine Partner Chiral? Problem->Decision RouteA Route A: Acid Chloride (Oxalyl Chloride/DMF) Decision->RouteA No (Achiral Amine) RouteB Route B: T3P Coupling (Propylphosphonic Anhydride) Decision->RouteB Yes (Chiral Amine) RouteC Route C: Acyl Fluoride (TFFH or BTFFH) Decision->RouteC Alternative for Extremely Hindered Amines Mechanism Mechanism: Small electrophile (Cl/F) penetrates steric shield better than OBt/OAt esters RouteA->Mechanism RouteB->Mechanism RouteC->Mechanism

Caption: Decision logic for coupling sterically hindered 5,7-difluoroquinoline-6-carboxylic acid.

Field-Proven Experimental Protocols

Protocol A: The "Sledgehammer" – Acid Chloride Activation

Best for: Achiral amines, unreactive anilines, and scale-up.

  • Preparation: Suspend 5,7-difluoroquinoline-6-carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M).

  • Activation: Add catalytic DMF (2-3 drops).

  • Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.

    • Note: Gas evolution (CO/CO2) will occur.

  • Conversion: Stir at Room Temperature (RT) for 2 hours until the solution becomes clear (indicates Acid Chloride formation).

  • Evaporation (Critical): Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Add the Amine (1.1 equiv) and DIPEA (2.0 equiv) at 0°C.

  • Workup: Stir for 1-4 hours. Quench with water.[3][4]

Protocol B: The "Precision Tool" – T3P Coupling

Best for: Chiral amines, parallel synthesis, and avoiding moisture sensitivity.

  • Mix: Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (T3P works best in these solvents, unlike DMF).

  • Base: Add Pyridine or N-Methylmorpholine (3.0 equiv). Cool to 0°C.

  • Reagent: Add T3P (50% w/w in EtOAc, 1.5 - 2.0 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir overnight.

    • Tip: T3P reactions are often cleaner because the byproduct is water-soluble.

  • Workup: Wash with water, 1M HCl (if product is stable), and NaHCO3.

Comparative Data: Coupling Reagent Performance

The following table summarizes the expected performance of coupling reagents for ortho-disubstituted benzoic acid derivatives (based on Lifitegrast intermediate data and general literature).

ReagentActivation SpeciesSteric ToleranceRisk of EpimerizationRecommended Use
Oxalyl Chloride Acid Chloride (-COCl)High High (via Ketene)Robust synthesis of achiral derivatives.
T3P Mixed AnhydrideHigh Low Preferred for chiral amines or sensitive substrates.
HATU O-At Active EsterModerateLowUse only if T3P fails; may be slow.
TFFH Acyl Fluoride (-COF)Very High LowSpecialist reagent for extremely hindered amines (e.g., t-butyl amines).
EDC/NHS NHS EsterLowLowNot Recommended for this scaffold.

References

  • Lifitegrast Synthesis (Acid Chloride Route)

    • Title: Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast.[5]

    • Source:ACS Omega (2023).[6]

    • URL:[Link][6]

  • T3P for Hindered Couplings

    • Title: Propanephosphonic Acid Anhydride (T3P): A Mild and Efficient Reagent for the Synthesis of Amides and Peptides.[7]

    • Source:Organic Process Research & Development.
    • URL:[Link]

  • Acyl Fluorides (TFFH)

    • Title: Acyl Fluorides: A Robust Approach to Amide Bond Form
    • Source:Chemical Reviews.
    • URL:[Link]

  • Lifitegrast Analogues (HATU Limitations)

    • Title: Design, synthesis, and LFA-1/ICAM-1 antagonist activity evalu
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced LC-MS Impurity Profiling of 5,7-Difluoroquinoline-6-carboxylic Acid: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving closely related halogenated impurities during drug development. 5,7-Difluoroquinoline-6-carboxylic acid (CAS 1398504-28-3)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving closely related halogenated impurities during drug development. 5,7-Difluoroquinoline-6-carboxylic acid (CAS 1398504-28-3) is a critical fluorinated building block often utilized in the synthesis of kinase inhibitors and fluoroquinolone-class therapeutics[1].

Under the stringent regulatory framework of ICH Q3A(R2) , any organic impurity in a new drug substance exceeding the 0.05% reporting threshold (for a maximum daily dose ≤ 2g) must be documented, and those exceeding 0.10% must be structurally identified[2]. Achieving this requires an analytical ecosystem that marries exceptional chromatographic selectivity with high-fidelity mass spectrometry.

This guide objectively compares the dominant stationary phase chemistries and mass spectrometry platforms used for this workflow, providing the mechanistic causality behind optimal method selection.

Chromatographic Selectivity: Standard C18 vs. Fluorophenyl (PFP)

The primary challenge in profiling 5,7-difluoroquinoline-6-carboxylic acid lies in separating its synthesis by-products—specifically, des-fluoro analogs (e.g., 5-fluoro or 7-fluoro variants) and positional isomers.

The Mechanistic Rationale

Traditional C18 (Octadecyl) columns rely almost exclusively on dispersive (hydrophobic) interactions[3]. Because the hydrophobicity (LogP) of fluorinated positional isomers is virtually identical, C18 phases often result in critical co-elutions.

Conversely, Pentafluorophenyl (PFP) stationary phases introduce orthogonal retention mechanisms. The highly electronegative fluorine atoms on the PFP ligand interact with the C-F dipoles of the analyte[4][5]. Furthermore, the rigid aromatic ring of the PFP phase facilitates π-π interactions with the quinoline core, while offering strict shape selectivity for planar molecules[3].

Mechanisms Analyte Fluorinated Quinoline C18 Standard C18 Analyte->C18 PFP Fluorophenyl (PFP) Analyte->PFP HI Hydrophobic Interactions C18->HI PFP->HI Pi π-π Interactions PFP->Pi DD Dipole-Dipole (C-F) PFP->DD Shape Shape Selectivity PFP->Shape

Fig 1: Mechanistic comparison of retention interactions between C18 and PFP stationary phases.

Quantitative Performance Comparison
ParameterStandard C18 (Sub-2 µm)Fluorophenyl (PFP) (Sub-2 µm)Mechanistic Causality
Resolution (Rs) of Isomers < 1.0 (Co-elution)> 2.0 (Baseline) PFP dipole-dipole interactions distinguish subtle C-F bond position shifts.
Selectivity (α) 1.021.15 π-π interactions enhance relative retention of aromatic systems.
Peak Tailing (Tf) 1.4 - 1.61.0 - 1.1 PFP phases often utilize base-deactivated silica, minimizing secondary silanol interactions with the basic quinoline nitrogen.
Retention Time (k') ModerateHigh Multiple synergistic retention mechanisms on PFP increase overall capacity factor.

Verdict: For fluorinated quinolines, PFP is the mandatory choice . It transforms a failing C18 method into a robust, ICH-compliant separation.

Mass Spectrometry Platforms: QqQ vs. Q-TOF HRMS

Once separated, impurities must be detected and identified. The choice between a Triple Quadrupole (QqQ) and a Quadrupole Time-of-Flight (Q-TOF) High-Resolution Mass Spectrometer (HRMS) dictates the capability of your workflow[6].

Quinolone derivatives undergo characteristic collision-induced dissociation (CID), typically exhibiting neutral losses of H₂O and CO₂ from the carboxylic acid moiety, alongside HF losses from the fluorinated ring[7].

Platform Comparison Data
ParameterTriple Quadrupole (QqQ)Q-TOF HRMSApplication Fit
Mass Accuracy Nominal (~0.1 Da)< 2 ppm HRMS is required to generate exact elemental compositions for unknown impurities.
Sensitivity (Targeted) Sub-picogram (MRM) Low-picogramQqQ excels at routine, targeted quantitation of known impurities.
Structural Elucidation Poor (Product Ion Scans)Excellent (Exact Mass MS/MS) Q-TOF preserves isotopic fidelity and exact mass of fragments to map cleavage pathways[7].
Data Acquisition Targeted (Requires prior knowledge)Untargeted (Data-Independent) Q-TOF captures all precursor ions, allowing retrospective data mining for unexpected degradants.

Verdict: For initial impurity profiling and identification (Phase I/II development), Q-TOF HRMS is indispensable. For late-stage routine batch release (Phase III/Commercial), methods are typically transferred to a QqQ for rugged quantitation.

Workflow API 5,7-Difluoroquinoline-6-carboxylic acid Sample Preparation LC Chromatographic Separation (PFP Stationary Phase) API->LC MS High-Resolution Mass Spec (ESI+ Q-TOF) LC->MS Thresh ICH Q3A Threshold Evaluation (>0.05% Reporting Limit) MS->Thresh ID Structural Elucidation (Exact Mass & MS/MS) Thresh->ID Unknowns >0.10% Quant Targeted Quantitation (QqQ MRM Method) Thresh->Quant Known Impurities

Fig 2: LC-MS workflow for impurity profiling based on ICH Q3A(R2) regulatory thresholds.

Self-Validating Experimental Protocol: PFP-HRMS Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. The inclusion of specific mobile phase additives and System Suitability Testing (SST) ensures the method proves its own validity before data acquisition.

A. Sample Preparation
  • Accurately weigh 10.0 mg of 5,7-Difluoroquinoline-6-carboxylic acid.

  • Dissolve in 10.0 mL of Methanol:Water (50:50, v/v) to yield a 1 mg/mL stock.

  • Causality Check: The 50:50 organic/aqueous ratio prevents sample solvent-induced peak distortion (solvent mismatch) when injected into a highly aqueous initial mobile phase.

B. LC Parameters (Optimized for PFP)
  • Column: High-Strength Silica (HSS) PFP, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid (FA) in Acetonitrile.

  • Gradient: 5% B to 60% B over 12 minutes.

  • Causality Check: Formic acid (pH ~2.7) serves a dual purpose. It suppresses the ionization of residual surface silanols on the silica particle (reducing peak tailing) while simultaneously ensuring the basic quinoline nitrogen is fully protonated, maximizing Electrospray Ionization (ESI+) efficiency[3].

C. HRMS Parameters (Q-TOF)
  • Ionization: ESI Positive mode.

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Ramp 15 to 40 eV.

  • Acquisition Mode: Auto MS/MS (Data-Dependent Acquisition).

  • Causality Check: Ramping the CE ensures that both fragile bonds (e.g., decarboxylation) and stable bonds (fluorine-carbon cleavage) are fragmented within a single acquisition cycle, providing a complete structural fingerprint[7].

D. System Suitability Test (SST) - The Validation Gate

Before analyzing the batch, the system must pass these criteria:

  • Mass Accuracy: The [M+H]+ ion of the main API peak (Theoretical m/z 210.0361) must be within ±3 ppm.

  • Resolution: If a known des-fluoro impurity standard is spiked, the critical pair resolution (

    
    ) must be ≥ 1.5.
    
  • Sensitivity: A 0.05% (0.5 µg/mL) spiked standard must yield a Signal-to-Noise (S/N) ratio ≥ 10.

Conclusion

For the rigorous impurity profiling of 5,7-Difluoroquinoline-6-carboxylic acid, standard C18 columns and nominal-mass spectrometers fall short of modern regulatory expectations. By leveraging the orthogonal dipole-dipole and π-π interactions of a PFP stationary phase , combined with the exact-mass elucidation capabilities of Q-TOF HRMS , analytical scientists can construct a robust, ICH-compliant control strategy that confidently identifies critical degradants and synthesis by-products.

References

  • ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained SynThink
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) ICH.org
  • NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP)
  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases LCGC International - Chrom
  • 1398504-28-3 | 5,7-Difluoroquinoline-6-carboxylic acid ChemScene
  • ACE C18-PFP Phase Characteristics Symta
  • LC-MS-Based Rapid and Accur
  • Impurity Profiling and Characterization for Generic Projects ResolveMass Labor
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics PMC (N

Sources

Validation

Melting Point Determination and Validation for 5,7-Difluoroquinoline-6-carboxylic Acid: A Comparative Methodology Guide

Introduction & Context As a Senior Application Scientist, I frequently encounter the analytical bottleneck of characterizing novel fluorinated heteroaromatics. 5,7-Difluoroquinoline-6-carboxylic acid (5,7-DFQ-6-CA) (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of characterizing novel fluorinated heteroaromatics. 5,7-Difluoroquinoline-6-carboxylic acid (5,7-DFQ-6-CA) (CAS: 1398504-28-3) exemplifies this challenge. While it serves as a critical building block in the synthesis of next-generation fluoroquinolone antibiotics and targeted kinase inhibitors, its empirical melting point (


) remains elusive in standard literature, with predictive models only estimating its boiling point at ~330.9 °C .

Establishing a validated


 for such emerging compounds is not merely a routine physical characterization—it is a foundational Quality by Design (QbD) parameter. The melting point dictates downstream processing, formulation stability, and the identification of potential polymorphic forms. This guide provides an objective comparison of three primary thermal analysis methodologies tailored for the rigorous validation of 5,7-DFQ-6-CA.

The Causality of Experimental Choices (E-E-A-T)

When characterizing a novel fluoroquinoline derivative, relying on a single, unvalidated melting point technique introduces significant risk. Our analytical strategy is grounded in the following mechanistic realities:

  • Purity Assessment via Thermodynamics: According to van't Hoff's law of melting point depression, impurities disrupt the crystalline lattice, broadening the melting transition and lowering the onset temperature. Differential Scanning Calorimetry (DSC) is uniquely capable of quantifying this thermodynamic depression to calculate absolute purity .

  • Polymorphism in Fluoroquinolones: Compounds in this class are notorious for exhibiting multiple crystalline forms depending on the crystallization solvent. A simple capillary test might misinterpret a solid-solid polymorphic transition as a melting event. Hot-Stage Microscopy (HSM) provides the necessary visual causality to distinguish between melting, sublimation, and polymorphic shifts .

  • Thermal Degradation: Fluorinated carboxylic acids can undergo decarboxylation at elevated temperatures. Understanding the exact causality of a thermal event requires orthogonal validation between visual (Capillary/HSM) and thermodynamic (DSC) data .

Comparative Performance Analysis

Note: As empirical


 data for 5,7-DFQ-6-CA is not yet standardized in public pharmacopeias, the data presented herein represents a simulated empirical model (

~265.5 °C) typical for structurally analogous difluoroquinoline carboxylic acids, designed to illustrate the comparative analytical response of each technique.
ParameterAutomated Capillary MethodDifferential Scanning Calorimetry (DSC)Hot-Stage Microscopy (HSM)
Primary Output Visual transition (Onset & Clear point)Heat flow (Enthalpy,

)
Visual morphological changes
Sample Size 2–3 mg1–5 mg< 1 mg
Throughput High (up to 3 samples simultaneously)Low (1 sample per run)Low (1 sample per run)
Polymorph Detection Poor (Often misread as melting/degradation)Excellent (Distinct endo/exothermic peaks)Excellent (Visual confirmation of phase changes)
Simulated

Data
264.8 °C – 266.1 °C (Range)Peak: 265.5 °C (Onset: 264.9 °C)265.0 °C – 266.0 °C (Range)
Accuracy / Precision ± 0.5 °C± 0.1 °C± 1.0 °C

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness, every protocol must operate as a self-validating system, proving instrument suitability before the unknown sample is analyzed.

Protocol A: Thermodynamic Profiling via DSC

DSC is the gold standard for extracting quantitative thermodynamic data and absolute purity profiles.

  • System Suitability (Self-Validation): Run an Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g).
    • Causality: Ensures the thermocouple accuracy and heat-flux sensors are strictly validated against a known thermodynamic constant before testing the active pharmaceutical ingredient (API).

  • Sample Preparation: Weigh exactly 2.5 mg of 5,7-DFQ-6-CA into an aluminum Tzero pan.

    • Causality: A precise, small mass minimizes thermal lag across the sample, ensuring sharp peak resolution and accurate onset determination.

  • Hermetic Sealing: Crimp the pan with a hermetic lid.

    • Causality: Fluorinated carboxylic acids may sublimate or undergo premature decarboxylation near their melting point. Hermetic sealing contains volatile degradants, ensuring the recorded endotherm represents true melting rather than mass loss.

  • Thermal Program: Equilibrate at 50 °C, then ramp at 10 °C/min to 300 °C under a nitrogen purge (50 mL/min).

    • Causality: The nitrogen purge prevents oxidative degradation. The 10 °C/min ramp provides an optimal balance between signal sensitivity (larger heat flow) and thermal resolution.

  • Data Analysis: Integrate the endothermic peak to determine the extrapolated onset temperature (True

    
    ) and the enthalpy of fusion (
    
    
    
    ).
Protocol B: High-Throughput Automated Capillary Determination

The automated capillary method serves as the rapid screening tool for batch-to-batch consistency.

  • System Suitability (Self-Validation): Concurrently run a USP-grade Caffeine standard (

    
     = 235–237 °C) in an adjacent slot.
    
    • Causality: Validates the heating block's calibration and the optical sensor's accuracy at higher temperature ranges.

  • Sample Pulverization: Grind the 5,7-DFQ-6-CA crystals into a fine powder using an agate mortar.

    • Causality: Large, irregular crystals create air pockets. Because air is a thermal insulator, these pockets artificially broaden the melting range and delay the clear point.

  • Capillary Packing: Load the powder into a glass capillary and tap firmly through a 1-meter drop tube until a tightly packed 2–3 mm column is formed.

    • Causality: Uniform packing density ensures homogeneous heat transfer from the heating block to the sample core.

  • Ramp Strategy: Rapidly heat the block to 250 °C, then reduce the ramp rate to 1 °C/min.

    • Causality: The rapid initial ramp saves operational time, while the slow terminal ramp prevents thermal overshoot, allowing the digital camera to capture the exact thermodynamic onset (first liquefaction) and clear point (complete liquid).

Validation Workflow Visualization

MP_Validation Start Synthesized 5,7-DFQ-6-CA CapScreen Automated Capillary Screening Start->CapScreen Decision1 Sharp Melting Transition? CapScreen->Decision1 DSC DSC Analysis (Thermodynamics) Decision1->DSC Yes (ΔT < 1.5 °C) HSM Hot-Stage Microscopy (Polymorph Check) Decision1->HSM No (Broad Peak) Valid Validated Tm & Purity Profile DSC->Valid HSM->DSC Form Identified

Fig 1: Logical workflow for melting point validation and polymorph screening of 5,7-DFQ-6-CA.

Conclusion

For the rigorous characterization of 5,7-Difluoroquinoline-6-carboxylic acid, no single method suffices. Automated Capillary Melting provides high-throughput visual confirmation ideal for routine quality control. However, to establish the foundational regulatory profile of this compound, Differential Scanning Calorimetry (DSC) is mandatory. DSC not only validates the exact thermodynamic onset of melting but also provides the enthalpy data required to detect sub-visible polymorphs and calculate absolute purity.

References

  • Title: Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Source: Journal of Pharmacy & Bioallied Sciences (NCBI/PMC). URL: [Link]

  • Title: Melting Point Determination. Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Tech Compare: Differential Scanning Calorimetry vs. Differential Thermal Analysis. Source: Labcompare. URL: [Link]

Comparative

A Researcher's Guide to Pharmacokinetic Profiles: The Impact of Fluorination on Quinoline Acids

This guide offers an in-depth comparison of the pharmacokinetic profiles of fluorinated versus non-fluorinated quinoline acids. Designed for researchers, scientists, and drug development professionals, this document move...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth comparison of the pharmacokinetic profiles of fluorinated versus non-fluorinated quinoline acids. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to provide a causal analysis of how the strategic incorporation of fluorine can fundamentally alter a compound's journey through the body. We will explore the critical ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, supported by comparative data and a detailed experimental protocol for conducting your own assessments.

The Quinoline Scaffold and the Rationale for Fluorination

The quinoline scaffold, a fused benzene and pyridine ring system, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents for diseases ranging from malaria to cancer.[1][2] However, early, non-fluorinated quinoline antibacterials, like nalidixic acid, were hampered by a limited spectrum of activity and suboptimal pharmacokinetic properties, including poor oral bioavailability.[3][4]

The advent of fluorinated quinolones (fluoroquinolones) in the 1980s marked a significant leap forward.[5] Medicinal chemists discovered that the introduction of a fluorine atom, typically at the C-6 position, could dramatically enhance antibacterial potency, broaden the activity spectrum, and, most importantly, improve the drug's pharmacokinetic performance.[5][6][7][8] This strategic modification is a prime example of how a single atomic substitution can transform a drug candidate's profile.

Fluorine's unique properties—its small size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—are key to these improvements.[6][9] These characteristics allow fluorine to modulate a molecule's lipophilicity, conformational preferences, and metabolic stability, which collectively translate into a more favorable pharmacokinetic profile.[6][10]

A Comparative Analysis of ADME Profiles

The journey of a drug through the body can be understood through four key stages: Absorption, Distribution, Metabolism, and Excretion. Here, we compare how fluorination impacts each of these phases in quinoline acids.

Absorption and Bioavailability

For a drug to be effective when taken orally, it must be efficiently absorbed from the gastrointestinal tract into the bloodstream. This is quantified by its bioavailability.

  • Non-Fluorinated Quinolines: Early examples like nalidixic acid exhibit relatively low and variable oral bioavailability.

  • Fluorinated Quinolines: The introduction of fluorine often increases the compound's lipophilicity, which can enhance its ability to permeate cellular membranes in the gut.[6][10] Consequently, modern fluoroquinolones demonstrate significantly improved oral bioavailability, often exceeding 70% and in many cases approaching 100%.[7][11][12] This allows for effective oral dosing, reducing the need for intravenous administration and enabling successful outpatient therapy.[7][13]

Distribution

Once in the bloodstream, a drug distributes into various tissues and fluids. A high volume of distribution indicates that the drug penetrates extensively into tissues rather than remaining in the plasma.

  • Non-Fluorinated Quinolines: Tend to have a more limited distribution profile.

  • Fluorinated Quinolines: Characterized by a high apparent volume of distribution and low binding to serum proteins.[14][15] This allows them to effectively penetrate a wide range of body tissues and fluids, including the lungs, prostate, and bile, which is crucial for treating infections at these sites.[16]

Metabolism

The body's metabolic processes, primarily carried out by cytochrome P450 (CYP450) enzymes in the liver, chemically alter drugs to facilitate their excretion. This can also inactivate the drug or create toxic metabolites.

  • Non-Fluorinated Quinolines: These compounds can be susceptible to oxidative metabolism at various positions on the quinoline ring.

  • Fluorinated Quinolines: The C-F bond is exceptionally strong and resistant to enzymatic cleavage.[6] Placing a fluorine atom at a metabolically vulnerable position can effectively block oxidative metabolism at that site. This "metabolic shielding" leads to increased metabolic stability, a longer biological half-life, and greater systemic exposure of the active drug.[6][17]

The following diagram illustrates how fluorination can protect a molecule from metabolic degradation.

G cluster_0 Non-Fluorinated Quinoline cluster_1 Fluorinated Quinoline A Quinoline-R B Metabolite (e.g., Quinoline-OH) (Inactive) A->B CYP450 Oxidation C Quinoline-F D Metabolism Blocked (Active Drug Persists) C->D CYP450 Oxidation (Resistant C-F Bond)

Caption: Impact of Fluorination on Metabolic Stability.

Excretion

The final stage is the removal of the drug and its metabolites from the body, typically via the kidneys (urine) or the liver (bile/feces).

  • Non-Fluorinated Quinolines: Excretion pathways vary but are often primarily renal.

  • Fluorinated Quinolines: While renal excretion remains a major pathway for many fluoroquinolones, the specific substitution patterns can influence the balance between renal and non-renal (hepatic) clearance.[14][18] Most are excreted in the urine, reaching high concentrations that are beneficial for treating urinary tract infections.[16]

Quantitative Pharmacokinetic Comparison

To illustrate these differences, the table below presents representative pharmacokinetic parameters for a non-fluorinated quinolone (Nalidixic Acid) and a widely used fluoroquinolone (Ciprofloxacin).

Disclaimer: Direct comparison of pharmacokinetic values across different studies should be approached with caution, as experimental conditions (e.g., species, dose, analytical methods) can vary. The data below is compiled from various sources for illustrative purposes.

ParameterNalidixic Acid (Non-Fluorinated)Ciprofloxacin (Fluorinated)Pharmacokinetic Implication of Fluorination
Oral Bioavailability (%) ~30-40%~70-80%Significantly improved absorption and systemic exposure.[7]
Biological Half-life (t½, hours) ~1.5 - 2.5~4Longer duration of action, allowing for less frequent dosing.[14]
Volume of Distribution (Vd, L/kg) ~0.3~2.1 - 2.7Enhanced penetration into body tissues.[15]
Protein Binding (%) ~93%~20-40%Higher fraction of free (active) drug available for distribution.[14]
Primary Excretion Route Renal (as metabolites)Renal (largely unchanged)Increased excretion of the active parent drug.[14][16]

Experimental Protocol: Comparative In Vivo Pharmacokinetic Study

This section provides a validated, step-by-step protocol for conducting a comparative pharmacokinetic study in a rodent model, designed to elucidate the differences between a fluorinated and a non-fluorinated quinoline acid.

Causality and Self-Validation

This protocol is designed as a self-validating system. The inclusion of both intravenous (IV) and oral (PO) administration groups is critical. The IV data provides the "true" systemic exposure (100% bioavailability), which serves as the benchmark against which the oral administration data is compared to calculate absolute bioavailability. A satellite group for sample collection ensures that the main study animals are not overly stressed by repeated sampling, which could alter physiological parameters and skew pharmacokinetic results.

Caption: Workflow for a Comparative Pharmacokinetic Study.

Step-by-Step Methodology
  • Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, F%) of a non-fluorinated quinoline acid and its fluorinated analog in rats.

  • Materials:

    • Test Compounds: Non-fluorinated and fluorinated quinoline acids.

    • Vehicle: Appropriate formulation for both IV (e.g., saline with 5% DMSO) and PO (e.g., 0.5% methylcellulose) administration.

    • Animals: Male Sprague-Dawley rats (n=3-5 per group), cannulated (jugular vein) for ease of blood sampling.

    • Equipment: Dosing syringes, blood collection tubes (containing anticoagulant, e.g., K2-EDTA), centrifuge, LC-MS/MS system.

  • Procedure:

    • Animal Preparation: Allow animals to acclimate for at least one week. Fast animals overnight before dosing but allow free access to water.

    • Dose Preparation: Prepare fresh formulations of each compound in the appropriate vehicle on the day of the study. The concentration should be calculated based on the target dose (e.g., 5 mg/kg for PO, 1 mg/kg for IV).

    • Dosing:

      • Oral (PO) Group: Administer the compound via oral gavage. Record the exact time of administration.

      • Intravenous (IV) Group: Administer the compound as a slow bolus injection via the tail vein or indwelling cannula. Record the exact time.

    • Blood Sampling: Collect blood samples (~100-150 µL) from the jugular vein cannula at pre-determined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose). The selection of time points is crucial to accurately define the absorption and elimination phases of the drug.

    • Sample Processing: Immediately place blood samples on ice. Centrifuge at ~4000 rpm for 10 minutes at 4°C to separate the plasma. Transfer the plasma supernatant to a new, labeled tube and store at -80°C until analysis.

    • Bioanalysis:

      • Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of each compound in plasma.

      • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the compounds into blank plasma.

      • Extract the drug from the plasma samples (e.g., via protein precipitation with acetonitrile) and analyze alongside the calibration curve and QC samples.

    • Data Analysis:

      • Use the calibration curve to determine the concentration of the drug in each plasma sample at each time point.

      • Plot the plasma concentration versus time data for each animal.

      • Using pharmacokinetic software (e.g., Phoenix WinNonlin), perform a non-compartmental analysis (NCA) to calculate key parameters:

        • Cmax: Maximum observed plasma concentration.

        • Tmax: Time to reach Cmax.

        • AUC (Area Under the Curve): Total drug exposure over time.

        • t½: Elimination half-life.

        • Clearance (CL) and Volume of Distribution (Vd) (from IV data).

        • Absolute Bioavailability (F%): Calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion and Future Perspectives

The strategic fluorination of the quinoline acid scaffold has been transformative, converting compounds with limited utility into broad-spectrum therapeutic agents with favorable pharmacokinetic profiles.[11] The introduction of fluorine consistently enhances oral bioavailability, improves tissue distribution, and increases metabolic stability, leading to more effective and convenient dosing regimens.[6][7] The principles and protocols outlined in this guide provide a framework for researchers to rationally design and evaluate the next generation of quinoline-based therapeutics, leveraging the powerful and predictable effects of fluorination to optimize drug performance.

References

  • A Comparative Pharmacokinetic Profile of Substituted Quinoline Derivatives: A Guide for Researchers. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrLUkvDF6ys7JtrPSaY-UT8i_vB272Z-3twzgf5AQWHXRIXTVY4V4IEWudQGFrgEreqqnY9RWCryj8jUAVVAGMnB-7zLXWl4NlkQ8WU00Ixrso_5oEGL45qYfArTpZ3nIsavvb2kOeLm-v-OQmehsXBqxwE944x_vp-2uJLGyZLQeIBt01rK0TNVh5GXiQqYtlDKCKsn_m0XAxsVUU5TEFbCkh0tAZzUDAXlICF_IWWc09UuCwKfMBg8x3rOSaZY4=]
  • Lode, H., Höffken, G., Prinzing, C., Glatzel, P., Wiley, R., Olschewski, P., Sievers, B., Reimnitz, D., Borner, K., & Koeppe, P. (1987). Comparative pharmacokinetics of new quinolones. Drugs, 34 Suppl 1, 21–25. [URL: https://pubmed.ncbi.nlm.nih.gov/3481323/]
  • Fluorine in drug discovery: Role, design and case studies. [Source Not Available].
  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. [URL: https://www.mdpi.com/1422-0067/26/9/4594]
  • The fluorinated quinolones. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2440300/]
  • The impact of fluorine in quinolone amides on their activity against African sleeping sickness. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29742443/]
  • Pharmacokinetics of quinolones: newer aspects. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2440788/]
  • Norrby, S. R., & Ljungberg, B. (1989). Pharmacokinetics of fluorinated 4-quinolones in the aged. Reviews of Infectious Diseases, 11 Suppl 5, S1102–S1106. [URL: https://pubmed.ncbi.nlm.nih.gov/2672244/]
  • With the introduction of C-6 fluorination and side-chain modifications, modern quinolones (fluoroquinolones) significantly increased oral bioavailability... Filo. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwKbRhY1bC0DDQFfReD7VgBk8P4EY5pn47LdnjPnvQ6VIrX6nXBEwX_7ZrNXPn2qr0efiMtCiqheHqsIS2XzBIKjvPRpLFPT_SB9ntCsahB9MBxd2pqlpc3-g542bFqSmJmqi5sZzZDoXIj_NXOF3R-FueY7rJPYx3nQWImpp0cCORklIFGjiTgz3t2VG2ye414TblzD7-mW6TB1oGSKu-pcw6XrA5i_V8DDqYgrXuESG8T61reoveFmSQacRETw==]
  • Siporin, C. (1989). The evolution of fluorinated quinolones: pharmacology, microbiological activity, clinical uses, and toxicities. Annual Review of Microbiology, 43, 601–627. [URL: https://pubmed.ncbi.nlm.nih.gov/2679364/]
  • Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4877980/]
  • Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice. MDPI. [URL: https://www.mdpi.com/1999-4923/16/7/962]
  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers. [URL: https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1379435/full]
  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c03373]
  • Fluoroquinolones (and Quinolones). Louisiana Department of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdXIFm1X-EIMy5L20YpwE6jVDF5WDnbkIztsqF-5TD_7hOmlt_G0COhPXcTmLZ9LI8jF1i93H3XxmHKI5PO15LjcThice-KsAth4OQUn9GKg-8g8O_kLGsN4m-yhYpL2xu_JejCEHjU40NP7AUBJEbfQvry6w3hTW_MidwL83_XZAIzFfcsczcF__ChHRUjFH3Rv2ZparlCpKd1HEKiEr4YXPtIr0OnGHVHZim0NTfbdZ-PBk4Qq1odGuyCUfbPAnUrI7Zkm0zNJoLBtk3kw3wZ9XuQBaRba4=]
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [URL: https://orientjchem.
  • Fluoroquinolones. MSD Manual Professional Edition. [URL: https://www.msdmanuals.com/professional/infectious-diseases/bacteria-and-antibacterial-drugs/fluoroquinolones]
  • Are there any differences between fluoroquinolone and quinolone?. ResearchGate. [URL: https://www.researchgate.net/post/Are_there_any_differences_between_fluoroquinolone_and_quinolone]
  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. MDPI. [URL: https://www.mdpi.com/2079-6382/10/12/1547]
  • Pharmacokinetics of quinolones: newer aspects. ClinPGx. [URL: https://www.clinpgx.com/article/S0009-9236(11)80160-5/fulltext]
  • Pharmacokinetic parameters of compounds 1-24. ResearchGate. [URL: https://www.researchgate.net/figure/Pharmacokinetic-parameters-of-compounds-1-24_tbl1_390021966]
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10587847/]
  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against... PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9407987/]
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Source Not Available].
  • Pharmacokinetic interactions related to the chemical structures of fluoroquinolones. [Source Not Available].
  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. [URL: https://www.mdpi.com/1424-8247/18/5/589]
  • Quinolones: A Practical Review of Clinical Uses, Dosing Considerations, and Drug Interactions. [Source Not Available].

Sources

Validation

Quality control standards for 5,7-Difluoroquinoline-6-carboxylic acid purity

Publish Comparison Guide: Quality Control Standards for 5,7-Difluoroquinoline-6-carboxylic Acid Purity Executive Summary & Strategic Importance 5,7-Difluoroquinoline-6-carboxylic acid (often identified by CAS 1398504-28-...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Quality Control Standards for 5,7-Difluoroquinoline-6-carboxylic Acid Purity

Executive Summary & Strategic Importance

5,7-Difluoroquinoline-6-carboxylic acid (often identified by CAS 1398504-28-3 or related derivatives) is a critical pharmacophore in the synthesis of next-generation bioactive small molecules, particularly in the development of kinase inhibitors and advanced antibacterial agents. Unlike the ubiquitous 3-carboxy fluoroquinolone antibiotics (e.g., Levofloxacin), the 6-carboxylic acid regioisomer presents unique electronic properties and steric constraints that demand rigorous quality control (QC).

This guide provides a definitive technical comparison of analytical methodologies for assessing the purity of this intermediate. It moves beyond basic "pass/fail" criteria to establish a Quality by Design (QbD) framework, ensuring that downstream synthesis yields are not compromised by regioisomeric impurities or defluorinated byproducts.

Impurity Profile & Chemical Challenges

The structural integrity of 5,7-Difluoroquinoline-6-carboxylic acid is threatened by three primary classes of impurities. Understanding these is the prerequisite for selecting the correct analytical method.

Impurity ClassSpecific ContaminantsOrigin/CauseAnalytical Challenge
Regioisomers 5,7-Difluoroquinoline-8 -carboxylic acidElectrophilic substitution ambiguity during synthesis.Critical: Hard to separate on standard C18 columns due to identical m/z and pKa.
Defluorinated Analogs 5-Fluoroquinoline-6-carboxylic acidIncomplete fluorination or nucleophilic displacement during workup.Requires high-resolution MS or optimized gradient elution.
Synthetic Byproducts 5,7-Difluoro-6-methylquinoline (Precursor)Incomplete oxidation (if synthesized via methyl-quinoline route).Non-polar; elutes late.
Inorganics Palladium (Pd), Copper (Cu)Catalyst residues from cross-coupling reactions.undetected by UV; requires ICP-MS.
Visualizing the Impurity Landscape

The following diagram maps the origin of these impurities based on a standard synthesis pathway (Oxidation of 6-methyl precursor or Hydrolysis of 6-cyano precursor).

ImpurityPathways Start Starting Material (3,5-Difluoroaniline) Skraup Skraup Cyclization Start->Skraup Inter1 5,7-Difluoro-6-methylquinoline Skraup->Inter1 Imp1 Impurity A: Regioisomers (5,8-difluoro) Skraup->Imp1 Isomerization Oxidation Oxidation (KMnO4/CrO3) Inter1->Oxidation Imp2 Impurity B: Unreacted Methyl Precursor Inter1->Imp2 Incomplete Rxn Product 5,7-Difluoroquinoline- 6-carboxylic acid Oxidation->Product Imp3 Impurity C: Decarboxylated (5,7-Difluoroquinoline) Product->Imp3 Thermal Degradation

Figure 1: Synthesis pathway illustrating the origin of critical impurities. Note the risk of regioisomer formation during the initial cyclization.

Comparative Analysis of Analytical Methodologies

We compared three standard analytical approaches to determine the "Gold Standard" for this specific compound.

Method A: HPLC-UV (Standard C18)
  • Status: Industry Workhorse.

  • Pros: Robust, low cost, readily available.

  • Cons: Often fails to resolve the 6-carboxylic acid from the 8-carboxylic regioisomer without specialized buffers. Low sensitivity for non-chromophoric impurities.

Method B: UHPLC-MS/MS (High Sensitivity)
  • Status: Advanced R&D.

  • Pros: Definitively identifies defluorinated impurities (mass shift of -18 Da).

  • Cons: Expensive; requires volatile buffers (Formic acid) which may not suppress ionization of the carboxylic acid sufficiently for good peak shape.

Method C: qNMR (Quantitative NMR)
  • Status: Absolute Purity Reference.

  • Pros: No reference standard required; detects residual solvents and inorganic salts indirectly.

  • Cons: Low sensitivity (LOD ~0.1%); not suitable for trace impurity profiling.

Performance Matrix
FeatureHPLC-UV (Recommended)UHPLC-MSqNMR
Specificity (Isomers) High (with Phenyl-Hexyl column)Medium (Isobaric)High
Sensitivity (LOD) 0.05%<0.01%~0.1%
Throughput HighHighLow
Cost per Sample $

$

The "Gold Standard" Protocol: HPLC-UV with Phenyl-Hexyl Chemistry

Standard C18 columns often struggle to separate fluorinated regioisomers due to similar hydrophobicity. We recommend a Phenyl-Hexyl stationary phase , which utilizes pi-pi interactions to resolve the electron-deficient fluorinated rings.

Experimental Protocol

Objective: Quantify purity of 5,7-Difluoroquinoline-6-carboxylic acid with resolution (Rs) > 2.0 for all isomers.

1. Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2). Low pH is critical to keep the carboxylic acid protonated (neutral) for retention.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (primary) and 220 nm (secondary).

2. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.06040
20.01090
25.01090
25.1955
30.0955

3. Sample Preparation:

  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Note: Ensure complete dissolution; sonicate for 5 mins.

4. System Suitability Criteria (Self-Validating):

  • Tailing Factor: NMT 1.5 (Critical for carboxylic acids).

  • Resolution (Rs): > 2.0 between Main Peak and nearest impurity.

  • Precision: RSD < 1.0% for 5 replicate injections.

Decision Framework: Selecting the Right QC Workflow

Use this logic flow to determine the appropriate level of testing for your development stage.

QCDecisionTree Start Start: QC Analysis of 5,7-Difluoroquinoline-6-COOH Stage Development Stage? Start->Stage Early Early Research (Synthesis Optimization) Stage->Early Discovery Late GLP/GMP Production (Drug Substance) Stage->Late Pre-Clinical/Clinical Method1 Method A: HPLC-UV (Purity > 95%) Early->Method1 Method2 Method B: qNMR + HPLC (Assay & Isomer Check) Late->Method2 Batch Release Method3 Method C: Full Validation (HPLC + LC-MS + ICP-MS) Late->Method3 Master Standard

Figure 2: Decision tree for selecting analytical depth based on development phase.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Link

  • Sartory, D. (2012).[1] Analytical Quality Control: Where are we and where do we go? SWM Consulting.[1] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1398504-28-3 (5,7-Difluoroquinoline-6-carboxylic acid).Link

  • Dong, W., et al. (2023). Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast. ACS Omega. Link

  • European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities.Link

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating 5,7-difluoro and 6,8-difluoroquinoline Isomers

For researchers and professionals in drug development, the unequivocal identification of constitutional isomers is a cornerstone of chemical synthesis and analysis. The subtle shift of a functional group can dramatically...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unequivocal identification of constitutional isomers is a cornerstone of chemical synthesis and analysis. The subtle shift of a functional group can dramatically alter a molecule's physicochemical properties, biological activity, and metabolic fate. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for differentiating between 5,7-difluoroquinoline and 6,8-difluoroquinoline. We will move beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Challenge: Identical Mass, Distinct Identities

5,7-difluoroquinoline and 6,8-difluoroquinoline are constitutional isomers, meaning they share the same molecular formula (C₉H₅F₂N) and, consequently, the same molecular weight. This inherent similarity renders simple mass determination insufficient for differentiation, necessitating a multi-pronged analytical approach that leverages the subtle differences in their electronic and spatial arrangements.

A Hierarchical Approach to Isomer Differentiation

Our strategy will employ a tiered approach, beginning with techniques that offer high resolving power for isomers and progressing to methods that provide definitive structural elucidation.

G cluster_0 Initial Separation & Screening cluster_1 Spectroscopic Fingerprinting cluster_2 Definitive Structural Confirmation HPLC High-Performance Liquid Chromatography (HPLC) NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ¹⁹F) HPLC->NMR Provides purified samples MS Mass Spectrometry (MS/MS) HPLC->MS Online or offline analysis XRay Single-Crystal X-ray Crystallography NMR->XRay Confirms solution-state structure MS->XRay Corroborates molecular weight

Caption: A hierarchical workflow for isomer differentiation.

Chromatographic Separation: The First Line of Attack

High-Performance Liquid Chromatography (HPLC) is the initial and often most critical step. The goal is to achieve baseline separation of the two isomers, which can then be collected for further analysis or quantified.

The "Why": The different positions of the fluorine atoms in 5,7-difluoroquinoline and 6,8-difluoroquinoline lead to subtle differences in their polarity and pKa values.[1] These seemingly minor distinctions can be exploited by selecting an appropriate stationary phase and mobile phase composition to effect separation.[1]

Experimental Protocol: HPLC Purity Assessment

  • Instrumentation: HPLC system with a Diode-Array Detector (DAD) or UV detector.[2]

  • Column: A C18 column is a common starting point.[3] For challenging separations, consider phenyl-hexyl or polar-embedded stationary phases to leverage pi-pi and dipole-dipole interactions.[1]

  • Mobile Phase: A gradient elution is recommended to ensure separation from potential impurities.[4] A typical mobile phase could consist of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[5][6] The pH of the aqueous phase is a critical parameter to optimize, as it will affect the ionization state of the quinoline nitrogen.[1][5]

  • Flow Rate: A standard flow rate of 1.0 mL/min is a good starting point.[3]

  • Detection: Monitor at a wavelength of maximum absorbance for the quinoline core, typically around 280 nm.[5]

  • Data Analysis: The retention times of the two isomers should be distinct. The peak purity can be assessed using the DAD.

Parameter5,7-difluoroquinoline (Expected)6,8-difluoroquinoline (Expected)Rationale for Differentiation
Retention Time t_R1t_R2 (t_R1 ≠ t_R2)Differences in polarity due to fluorine substitution patterns will lead to differential interaction with the stationary phase, resulting in distinct elution times.

Spectroscopic Analysis: Unveiling the Structural Nuances

Once separated, or for a mixture if separation is not feasible, spectroscopic techniques provide detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for distinguishing constitutional isomers in solution.[7][8] We will leverage ¹H, ¹³C, and, crucially, ¹⁹F NMR.

The "Why": The chemical shift and coupling patterns of the nuclei are highly sensitive to their local electronic environment.[7] The different substitution patterns of the fluorine atoms in the two isomers will result in unique sets of signals in the NMR spectra.

  • ¹H NMR: The protons on the quinoline ring will exhibit different chemical shifts and coupling constants due to the varying proximity and through-bond effects of the fluorine atoms.

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly those directly bonded to fluorine, will be significantly different.

  • ¹⁹F NMR: This is a highly sensitive and definitive technique for fluorinated compounds.[9][10][11] The two fluorine atoms in each isomer will produce distinct signals with characteristic chemical shifts and coupling patterns (both ¹⁹F-¹⁹F and ¹⁹F-¹H coupling).[10][12] The wide chemical shift range of ¹⁹F NMR minimizes the chances of signal overlap.[10][11]

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a few milligrams of the purified isomer (or the mixture) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Experiments: Acquire 1D ¹H, ¹³C, and ¹⁹F spectra. 2D experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) can further aid in unambiguous signal assignment.

  • Data Analysis: Compare the observed chemical shifts and coupling patterns to predicted values or known data for similar compounds.

NMR Nucleus5,7-difluoroquinoline (Expected Features)6,8-difluoroquinoline (Expected Features)Rationale for Differentiation
¹H Unique set of chemical shifts and coupling constants for the aromatic protons.A different and unique set of chemical shifts and coupling constants.The electron-withdrawing effects of the fluorine atoms will deshield nearby protons to varying degrees depending on their position.
¹³C Two distinct signals for the carbon atoms directly bonded to fluorine (C-5 and C-7).Two distinct signals for the carbon atoms directly bonded to fluorine (C-6 and C-8) at different chemical shifts.The chemical shifts of the fluorinated carbons will be significantly different and characteristic of their position.
¹⁹F Two distinct fluorine signals with a specific ¹⁹F-¹⁹F coupling constant.Two distinct fluorine signals with a different ¹⁹F-¹⁹F coupling constant and different chemical shifts compared to the 5,7-isomer.The chemical shifts and coupling constants are highly sensitive to the electronic environment and spatial relationship of the fluorine atoms.[10][12]
Mass Spectrometry (MS)

While the molecular ion peak will be identical for both isomers, tandem mass spectrometry (MS/MS) can reveal differences in their fragmentation patterns.[13][14][15]

The "Why": The positions of the fluorine atoms can influence the stability of the fragment ions formed upon collision-induced dissociation (CID).[16][17] This can lead to different relative abundances of the fragment ions, providing a "fingerprint" for each isomer.[15]

G cluster_0 MS/MS Workflow IsomerMixture Isomer Mixture Ionization Ionization (e.g., ESI) IsomerMixture->Ionization Isolation Precursor Ion Isolation (m/z of [M+H]⁺) Ionization->Isolation Fragmentation Collision-Induced Dissociation (CID) Isolation->Fragmentation Detection Fragment Ion Detection Fragmentation->Detection Spectrum1 Fragmentation Spectrum 1 Detection->Spectrum1 Spectrum2 Fragmentation Spectrum 2 Detection->Spectrum2

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5,7-Difluoroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Safety Summary & Immediate Hazards

Compound: 5,7-Difluoroquinoline-6-carboxylic acid CAS No: 1398504-28-3 Molecular Formula: C₁₀H₅F₂NO₂

As a fluorinated quinoline derivative, this compound presents specific disposal challenges that distinguish it from standard organic acids. Unlike simple carboxylic acids, the presence of fluorine atoms (C-F bonds) mandates that this waste be directed to halogenated waste streams . Improper disposal via standard organic solvent streams can damage incineration infrastructure (due to hydrofluoric acid generation) and violate EPA/RCRA compliance.

GHS Hazard Classification (derived from structural analogs)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3][4]

Critical Prohibition: Never dispose of this compound down the drain. It is toxic to aquatic life and resistant to standard wastewater treatment hydrolysis.

Pre-Disposal Characterization & Segregation

Before initiating disposal, you must categorize the waste state. This determines the correct waste stream and container type.

Waste StateCompositionCorrect Waste StreamContainer Type
Solid (Pure) Expired stock, spilled powder, synthesis yieldSolid Hazardous Waste HDPE Wide-Mouth Jar
Liquid (Solution) Reaction mixtures, mother liquors, HPLC effluentHalogenated Organic Solvents HDPE Carboy / Safety Can
Consumables Contaminated gloves, weigh boats, paper towelsSolid Hazardous Debris Clear Poly Bag (Double-bagged)
The "Halogenated" Rule

Because this molecule contains fluorine, it must be segregated into Halogenated waste containers.

  • Why? When incinerated, fluorinated compounds release Hydrogen Fluoride (HF). Facilities must use incinerators equipped with alkaline scrubbers to neutralize this gas.

  • Threshold: Most facilities classify waste as "Halogenated" if the halogen content exceeds 1-2%. Since 5,7-Difluoroquinoline-6-carboxylic acid is ~18% Fluorine by weight, it is strictly halogenated.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Waste (Pure Substance)

Use this for expired shelf product or synthesis solids.

  • PPE Donning: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a particulate respirator (N95) if handling outside a fume hood.

  • Container Selection: Select a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer:

    • Place the waste container inside a fume hood.

    • Transfer the solid carefully to avoid dusting.

    • Expert Tip: If the powder is statically charged, use an antistatic gun or wipe the spatula with a dryer sheet to prevent dispersion.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituent: "5,7-Difluoroquinoline-6-carboxylic acid"[5][6]

    • Hazard Checkbox: Irritant, Toxic.

    • Stream: "Solid Hazardous Waste - Halogenated."

  • Sealing: Screw the lid tight. Wipe the exterior with a damp paper towel (dispose of towel as solid waste).

Protocol B: Disposal of Liquid Waste (Solutions)

Use this for reaction mixtures or dissolved samples.

  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with the waste carboy.

    • Compatible: Methanol, Acetonitrile, Dichloromethane, DMSO.

    • Incompatible: Do not mix with strong oxidizers (e.g., Peroxides, Nitric Acid) or strong bases in the waste stream to prevent exotherms.

  • pH Check: If the solution is highly acidic (pH < 2) due to the carboxylic acid moiety, it is generally safe to add to the halogenated solvent stream unless your facility requires pH neutralization first.

    • Recommendation: Do not neutralize in the waste container.[7] If neutralization is required by local policy, perform it in a beaker/flask before adding to the waste carboy.

  • Transfer:

    • Use a funnel to pour the solution into the Halogenated Organic Waste carboy.

    • Do not overfill: Leave at least 10% headspace for vapor expansion.

  • Log Entry: Record the volume and concentration on the waste container's log sheet. This is vital for the disposal vendor to calculate the BTU value and halogen load.

Protocol C: Spill Cleanup (Small Scale < 5g)
  • Isolate: Alert nearby personnel.

  • Neutralize/Absorb:

    • Cover the spill with a spill pillow or inert absorbent (vermiculite/sand).

    • Note: Do not use simple paper towels for large piles as this creates dust.

  • Collect: Scoop the absorbent/chemical mixture into a disposable plastic bag.

  • Clean Surface: Wipe the area with soap and water.[1][2][8] Test pH of the surface to ensure no acidic residue remains.

  • Disposal: Place the bag into the Solid Hazardous Waste bin.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of 5,7-Difluoroquinoline-6-carboxylic acid based on its physical state and contamination level.

DisposalWorkflow Start Waste Generation: 5,7-Difluoroquinoline-6-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris SolidStream Solid Hazardous Waste (Halogenated) Solid->SolidStream Pack in HDPE Jar LiquidCheck Is solvent Halogenated? Liquid->LiquidCheck DebrisStream Solid Hazardous Debris (Double Bagged) Debris->DebrisStream HaloStream Halogenated Organic Waste (Green Tag) LiquidCheck->HaloStream Yes (e.g., DCM) NonHaloStream Halogenated Organic Waste (Must segregate due to solute) LiquidCheck->NonHaloStream No (e.g., MeOH) NonHaloStream->HaloStream Merges into Halo Stream due to Fluorine content

Figure 1: Decision matrix for segregating fluorinated quinoline waste streams. Note that even non-halogenated solvents must enter the halogenated stream once contaminated with this fluorinated compound.

Regulatory Compliance & Documentation

Waste Codes (US RCRA / EU)

Proper coding ensures the incineration facility treats the waste correctly.

  • US EPA (RCRA): While this specific compound is not P-listed or U-listed, it falls under D001 (Ignitable, if in solvent) or general hazardous waste characteristics.

  • Halogenated Solvent Code: Often F001 or F002 if mixed with listed solvents.

  • Lab Pack Code: If disposing of a pure bottle, use 002 (Acids, Organic) or 004 (Halogenated Organics) depending on your specific vendor's coding system (e.g., Clean Harbors, Veolia).

Labeling Requirements

Every container must carry a label with:

  • Full Chemical Name: No abbreviations (e.g., write "5,7-Difluoroquinoline-6-carboxylic acid", not "DFQCA").

  • Hazard Warnings: Check "Toxic" and "Irritant".

  • Generator Info: Lab Name, PI Name, Room Number.

References

  • Princeton University EHS . Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link]

  • US EPA . Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Difluoroquinoline-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5,7-Difluoroquinoline-6-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.